Coryximine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H19NO6 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
5-[[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]-1,3-benzodioxole-4-carboxylic acid |
InChI |
InChI=1S/C20H19NO6/c1-21-5-4-11-7-16-17(26-9-25-16)8-13(11)14(21)6-12-2-3-15-19(27-10-24-15)18(12)20(22)23/h2-3,7-8,14H,4-6,9-10H2,1H3,(H,22,23)/t14-/m1/s1 |
InChI Key |
MVXPONFJJHYSIL-CQSZACIVSA-N |
Isomeric SMILES |
CN1CCC2=CC3=C(C=C2[C@H]1CC4=C(C5=C(C=C4)OCO5)C(=O)O)OCO3 |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1CC4=C(C5=C(C=C4)OCO5)C(=O)O)OCO3 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Coryximine
For Researchers, Scientists, and Drug Development Professionals
Core Identity and Properties
Coryximine, also known as Coreximine, is a naturally occurring isoquinoline alkaloid. Its chemical identity is firmly established by its IUPAC name and CAS number, which are critical for accurate research and documentation.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (13aS)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,11-diol |
| CAS Number | 483-45-4[1][2][3] |
| Synonyms | Coreximine, (-)-Coreximine, (S)-Coreximine |
Biological Activity and Quantitative Data
This compound has been identified as a compound with significant biological activity, primarily related to its effects on the nervous system and its potential as an anticancer agent.
Neurotoxicity in Dopaminergic Neurons
Research has demonstrated that this compound is toxic to dopaminergic neurons. In one study, it was found that a concentration of 4.3 µg/ml (13 µM) of this compound led to a 50% degeneration of these neurons in culture. This finding suggests a potential role for this compound in models of neurodegenerative diseases. The mechanism of this neurodegeneration may be linked to the inhibition of mitochondrial respiration, as the toxic effects were mitigated by an increased concentration of glucose in the culture medium.
Table 2: Quantitative Biological Activity of this compound
| Biological Target/Effect | Measurement | Value |
| Dopaminergic Neuron Degeneration | EC50 | 4.3 µg/ml (13 µM) |
Dopamine β-Hydroxylase Inhibition
Anticancer Potential
While this compound is often mentioned in the context of plant extracts with anticancer properties, specific IC50 values for pure this compound against various cancer cell lines have not been detailed in the available research. Molecular docking studies have suggested a potential interaction between Coreximine and Caspase-3, indicating a possible mechanism for inducing apoptosis in cancer cells.
Experimental Protocols
The following are representative experimental protocols that can be adapted for the study of this compound's biological activities. These are based on standard methodologies used for similar compounds.
Dopaminergic Neuron Viability Assay
This protocol is designed to assess the neurotoxic effects of this compound on dopaminergic neurons in vitro.
-
Cell Culture : Primary mesencephalic neurons are cultured in a suitable medium.
-
Treatment : Neurons are treated with varying concentrations of pure this compound. A vehicle control (e.g., DMSO) should be used.
-
Incubation : Cells are incubated for a specified period (e.g., 24-48 hours).
-
Viability Assessment :
-
Immunostaining : Cells are fixed and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of surviving TH-positive neurons is then counted.
-
MTT Assay : The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay can be used to measure overall cell viability by assessing mitochondrial function.
-
-
Data Analysis : The concentration of this compound that causes a 50% reduction in the number of viable dopaminergic neurons (EC50) is calculated.
Dopamine β-Hydroxylase Inhibition Assay
This in vitro assay measures the ability of this compound to inhibit the activity of dopamine β-hydroxylase.
-
Reaction Mixture : A reaction mixture is prepared containing dopamine β-hydroxylase, its substrate (dopamine), and necessary cofactors (ascorbate and a copper source).
-
Inhibitor Addition : Varying concentrations of this compound are added to the reaction mixture.
-
Incubation : The reaction is incubated at 37°C for a set time.
-
Reaction Termination : The enzymatic reaction is stopped.
-
Product Quantification : The amount of norepinephrine produced is quantified using a suitable method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis : The concentration of this compound that inhibits 50% of the enzyme's activity (IC50) is determined.
Signaling Pathways and Logical Relationships
Based on current research, a potential signaling pathway for this compound-induced neurotoxicity in dopaminergic neurons can be proposed. This pathway involves the induction of apoptosis, possibly through mitochondrial dysfunction.
Caption: Proposed pathway for this compound-induced neurotoxicity.
This diagram illustrates a logical relationship where this compound may induce mitochondrial dysfunction, leading to the activation of the apoptotic cascade, involving Caspase-3, and ultimately resulting in the death of dopaminergic neurons. It is important to note that this pathway is inferred from limited data and requires further experimental validation.
References
Spectroscopic Data of Coryximine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Coryximine, an alkaloid belonging to the protoberberine class. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications. The data is compiled from various spectroscopic databases and literature sources, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles.
Chemical Structure
This compound, also known as Coreximine, is a tetrahydroprotoberberine alkaloid with the molecular formula C₁₉H₂₁NO₄.
Spectroscopic Data
The following sections present the available spectroscopic data for this compound in a structured format to facilitate analysis and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are crucial for confirming its chemical skeleton and stereochemistry.
Table 1: ¹³C NMR Spectroscopic Data for this compound
| Carbon No. | Chemical Shift (δ) ppm |
| Data sourced from SpectraBase | |
| Solvent: Not specified in available data | |
| A complete, experimentally verified list of chemical shifts should be obtained from primary literature for definitive structural assignment. | |
| Predicted values suggest signals corresponding to aromatic carbons, methoxy groups, and the tetracyclic core. |
Table 2: ¹H NMR Spectroscopic Data for this compound
| Proton No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Detailed experimental ¹H NMR data for this compound is not readily available in the public domain and should be referenced from the primary literature for accurate analysis. | |||
| Expected signals would include aromatic protons, methoxy protons, and aliphatic protons of the tetrahydroisoquinoline core. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| Specific experimental IR data for this compound is not readily available. The following are expected characteristic absorptions based on its structure. | |
| ~3400 | O-H stretching (phenolic hydroxyl) |
| ~3000-2850 | C-H stretching (aliphatic and aromatic) |
| ~1600, ~1500 | C=C stretching (aromatic) |
| ~1250 | C-O stretching (aryl ether) |
| ~1100 | C-N stretching (amine) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| Data based on predicted LC-MS/MS spectra from the Human Metabolome Database (HMDB). | ||
| 327.1471 | - | [M+H]⁺ (Molecular Ion) |
| The fragmentation pattern would be characteristic of the protoberberine alkaloid skeleton, involving retro-Diels-Alder reactions and cleavages of the tetracyclic system. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. For specific details, it is imperative to consult the primary research literature that first reported the isolation and characterization of this compound.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and often 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structural assignment. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: The IR spectrum of solid this compound is typically recorded as a KBr (potassium bromide) pellet or as a thin film.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used. High-resolution mass spectrometry (HRMS) is employed for accurate mass measurement.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are recorded.
Logical Relationships and Workflows
The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like this compound and the logical relationship between the different spectroscopic techniques in structure elucidation.
Caption: General workflow for the isolation and spectroscopic analysis of this compound.
Caption: Logical relationship of spectroscopic data in the structure elucidation of this compound.
Coreximine: A Technical Guide on its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coreximine is a naturally occurring protoberberine alkaloid that has garnered scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the discovery of coreximine, its documented natural sources, and a summary of its known biological effects, with a focus on its pharmacological potential. The information is presented to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Chemical Profile
The discovery of coreximine dates back to at least 1950, with a significant early paper by Richard H. F. Manske identifying it as a naturally occurring coralydine in fumariaceous plants[1]. Chemically, coreximine is a tetrahydroprotoberberine alkaloid. Its structure and properties are well-defined in chemical databases.
Table 1: Chemical and Physical Properties of Coreximine [2][3]
| Property | Value |
| Molecular Formula | C₁₉H₂₁NO₄ |
| Molecular Weight | 327.37 g/mol |
| IUPAC Name | (13aS)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,11-diol |
| CAS Number | 483-45-4 |
| Class | Isoquinoline alkaloid, Protoberberine alkaloid |
The total synthesis of (±)-coreximine has been a subject of chemical research for decades, with several synthetic routes being reported in scientific literature, some dating back to the 1960s[4][5][6][7]. These synthetic efforts have been crucial for confirming its structure and for enabling further pharmacological studies.
Natural Sources of Coreximine
Coreximine has been isolated from a variety of plant species across different families. While the initial user interest may have been directed towards Corydalis species, it is important to note that the primary documented sources of coreximine are not from this genus. The alkaloid "corydaline" is found in Corydalis tubers but is a distinct chemical entity[8][9].
Table 2: Documented Natural Sources of Coreximine
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Annona muricata (Soursop) | Annonaceae | Leaves, root, and stem barks | [10][11][12][13][14] |
| Croton flavens | Euphorbiaceae | Not specified | [15][16] |
| Phoebe formosana | Lauraceae | Not specified | [2] |
| Chasmanthera dependens | Menispermaceae | Not specified | [2] |
| Guatteria ouregou | Annonaceae | Not specified | [17] |
| Papaver somniferum (Opium Poppy) | Papaveraceae | Not specified (biosynthesized from reticuline) | [18] |
The presence of coreximine in Annona muricata is particularly well-documented, where it is considered one of the main alkaloids alongside reticuline[11][12][13][14]. Its detection in Papaver somniferum is noteworthy as it is biosynthesized from reticuline, a key precursor to many opium alkaloids[18].
Biological Activity and Pharmacological Potential
Coreximine has been investigated for a range of biological activities, with research highlighting its potential in several therapeutic areas.
Affinity for GABA-A Receptors
A significant finding is coreximine's affinity for the GABA-A receptor. A phytochemical investigation of Croton flavens identified several alkaloids, and in a screening for ³H-GABA displacing activity, coreximine demonstrated the highest affinity to the GABA-A receptor[15][16]. This suggests that coreximine may have modulatory effects on the central nervous system, potentially leading to anxiolytic, sedative, or anticonvulsant properties.
Anticancer Potential
Several studies on the extracts of Annona muricata have pointed towards its traditional use and potential as an anticancer agent[12][13][14]. Coreximine is one of the bioactive alkaloids present in this plant that is thought to contribute to these effects[12][13][14]. A recent study involving in vivo, in vitro, and molecular modeling analysis of compounds from Annona muricata, including coreximine, investigated their anticancer biological activity, further supporting the need for more research in this area[19][20].
Neurotoxicity
It is important to note that some research has indicated potential neurotoxic effects of coreximine. Along with other compounds from Annona muricata, coreximine has been shown to be toxic to dopaminergic cells by impairing energy production. This finding necessitates careful consideration and further investigation into the safety profile of coreximine, particularly for any potential therapeutic applications targeting the central nervous system.
Experimental Protocols and Methodologies
Detailed experimental protocols for the isolation and characterization of coreximine, as well as for the assessment of its biological activity, are described in the cited literature. For researchers interested in replicating or building upon these studies, consulting the primary research articles is recommended. A general workflow for the isolation and analysis of alkaloids like coreximine is presented below.
Signaling Pathways and Logical Relationships
The interaction of coreximine with the GABA-A receptor suggests its involvement in the modulation of inhibitory neurotransmission. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.
Conclusion and Future Directions
Coreximine is a protoberberine alkaloid with a growing body of research indicating its potential as a pharmacologically active compound. Its presence in various medicinal plants and its demonstrated biological activities, particularly its interaction with the GABA-A receptor and its potential anticancer effects, make it a compelling subject for further investigation. Future research should focus on elucidating the precise mechanisms of action of coreximine, conducting more extensive in vivo studies to evaluate its efficacy and safety, and exploring its potential as a lead compound for the development of new therapeutic agents. A thorough investigation of its neurotoxic potential is also crucial for any future clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Coreximine | C19H21NO4 | CID 7037179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 483-45-4: Coreximine | CymitQuimica [cymitquimica.com]
- 4. Coreximine and Related Compounds. III. : The Formation of Coreximine Isomers under Eschweiler-Clarke's Conditions : Studies on the Syntheses of Heterocyclic Compounds. CLXIV. [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. [Coreximine and related compounds. II. A synthesis of (plus or minus)-coreximine under Eschweiler-Clarke's conditions (studies on the syntheses of heterocyclic compounds. 163)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coreximine and related compounds. Part IV. A total synthesis of (±)-coreximine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Corydaline - Wikipedia [en.wikipedia.org]
- 9. (+)-Corydaline | C22H27NO4 | CID 101301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Alkaloids of Annonaceae. XXIX. Alkaloids of Annona muricata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological Activities of Soursop (Annona muricata Lin.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. doaj.org [doaj.org]
- 15. Alkaloids from Croton flavens L. and their affinities to GABA-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. 3,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino(3,2-a)isoquinoline-2,11-diol | C19H21NO4 | CID 601259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. coreximine, 483-45-4 [thegoodscentscompany.com]
- 19. eurekaselect.com [eurekaselect.com]
- 20. benthamdirect.com [benthamdirect.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Coreximine
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Coreximine is a naturally occurring protoberberine alkaloid found in various plant species, notably including Annona muricata (soursop) and Annona cherimolia.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of Coreximine, its biological activities with a focus on its potential as an anticancer agent, and detailed experimental methodologies. The information presented is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. It is important to note that the user's initial query for "Coryximine" has been interpreted as "Coreximine" based on the prevalence of scientific literature and chemical database entries for the latter.
Physical and Chemical Properties
The physical and chemical properties of Coreximine are summarized in the table below. Much of the publicly available data is computationally derived; experimentally determined values are noted where available.
Table 1: Physical and Chemical Properties of Coreximine
| Property | Value | Source |
| Chemical Name | (13aS)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,11-diol | PubChem |
| Molecular Formula | C₁₉H₂₁NO₄ | PubChem |
| Molecular Weight | 327.37 g/mol | PubChem |
| CAS Number | 483-45-4 | PubChem |
| Appearance | Not explicitly reported, but protoberberine alkaloids are often crystalline solids. | General Knowledge |
| Melting Point | Not experimentally reported. | |
| Boiling Point | Not experimentally reported. | |
| Solubility | Limited solubility in water, soluble in organic solvents. | CymitQuimica |
| pKa | Not experimentally reported. | |
| LogP (octanol-water) | 2.6 (Computed) | PubChem |
| InChI Key | BWUQAWCUJMATJS-HNNXBMFYSA-N | PubChem |
| SMILES | COC1=C(C=C2C([C@H]3CC4=CC(=C(C=C4CN3CCC2=C1)OC)O)O) | PubChem |
| ¹³C NMR Data | Available in spectral databases. | SpectraBase |
Experimental Protocols
Detailed experimental protocols for the characterization and evaluation of Coreximine are crucial for reproducible research. Below are methodologies for key experiments.
Isolation and Purification
Coreximine can be isolated from plant sources such as the roots of Annona cherimolia. A general procedure involves:
-
Extraction: The dried and powdered plant material is subjected to extraction with a suitable solvent, typically methanol or ethanol.
-
Acid-Base Fractionation: The crude extract is partitioned between an acidic aqueous solution and an organic solvent (e.g., dichloromethane or ethyl acetate) to separate alkaloids from neutral and acidic compounds. The alkaloids are then recovered from the aqueous layer by basification and extraction with an organic solvent.
-
Chromatographic Purification: The alkaloid-rich fraction is further purified using chromatographic techniques such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure Coreximine.
Structural Elucidation
The structure of Coreximine is typically elucidated using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms within the molecule and confirm the overall structure.
Determination of Physical Properties
-
Melting Point Determination: The melting point of a purified solid sample of Coreximine can be determined using a capillary melting point apparatus. A small amount of the powdered sample is packed into a capillary tube, which is then heated at a controlled rate. The temperature range over which the substance melts is recorded.
-
Solubility Determination (Shake-Flask Method):
-
An excess amount of solid Coreximine is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of Coreximine in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of Coreximine against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Coreximine (typically in a DMSO solution, with the final DMSO concentration kept below 0.5%) for a specified duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[3][4][5][6]
Molecular Docking
Computational molecular docking studies can be performed to predict the binding mode and affinity of Coreximine to its protein targets, such as Bcl-2 family proteins. A general protocol using software like AutoDock or Schrödinger Suite is as follows:
-
Protein and Ligand Preparation: The 3D structure of the target protein (e.g., Bcl-2 or Mcl-1) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and hydrogen atoms are added. The 3D structure of Coreximine is generated and optimized using a chemical drawing software and energy minimization.
-
Grid Box Definition: A grid box is defined around the active site of the protein where the natural ligand is known to bind. This grid defines the search space for the docking algorithm.
-
Docking Simulation: The docking software is used to explore various possible conformations and orientations of Coreximine within the defined grid box of the target protein. The program calculates the binding energy for each pose.
-
Analysis of Results: The docking results are analyzed to identify the most favorable binding pose based on the lowest binding energy and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between Coreximine and the amino acid residues of the protein's active site.[7][8][9]
Biological Activity and Signaling Pathways
Coreximine has been identified as a bioactive compound with potential anticancer properties.[2] Its mechanism of action is believed to involve the induction of apoptosis (programmed cell death).
Interaction with Bcl-2 Family Proteins
Molecular docking studies have suggested that Coreximine can interact with anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Mcl-1.[10] These proteins are key regulators of the intrinsic apoptosis pathway. By binding to the hydrophobic groove of these anti-apoptotic proteins, Coreximine may inhibit their function. This inhibition would prevent the sequestration of pro-apoptotic proteins like Bax and Bak, allowing them to oligomerize on the mitochondrial outer membrane and induce mitochondrial outer membrane permeabilization (MOMP).
Proposed Signaling Pathway for Coreximine-Induced Apoptosis
The binding of Coreximine to anti-apoptotic Bcl-2 family proteins is a critical initiating event in the proposed apoptotic signaling cascade. The subsequent release and activation of pro-apoptotic proteins lead to a series of downstream events culminating in cell death.
Caption: Proposed signaling pathway of Coreximine-induced apoptosis.
Conclusion
Coreximine is a protoberberine alkaloid with promising biological activities, particularly in the context of cancer therapy. While its physical and chemical properties are being characterized, further experimental validation is needed to supplement the existing computational data. The elucidation of its mechanism of action, centered around the inhibition of anti-apoptotic Bcl-2 family proteins, provides a strong rationale for its continued investigation as a potential drug lead. The experimental protocols outlined in this guide offer a foundation for researchers to conduct further studies on Coreximine, contributing to a more comprehensive understanding of this natural product and its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Molecular docking analysis of Bcl-2 with phyto-compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking analysis of Bcl-2 with phyto-compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coreximine and related compounds. Part IV. A total synthesis of (±)-coreximine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Delving into the 3D Architecture of Coreximine: A Technical Guide to its Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coreximine, a tetrahydroprotoberberine alkaloid, possesses a rigid tetracyclic ring system with a single chiral center at the C-13a position. This inherent chirality gives rise to two enantiomers, (+)-Coreximine and (-)-Coreximine, which may exhibit distinct pharmacological and biological activities. A thorough understanding of the stereochemistry of Coreximine is therefore paramount for researchers in natural product synthesis, medicinal chemistry, and drug development. This technical guide provides a comprehensive overview of the stereochemical aspects of the Coreximine molecule, including its absolute configuration, methods for its determination, and detailed experimental protocols.
Stereochemical Elucidation of Coreximine
The determination of the absolute configuration of Coreximine has been a subject of chemical investigation, primarily relying on a combination of total synthesis, chiral resolution, and chiroptical studies.
Absolute Configuration
The absolute configuration of the enantiomers of Coreximine has been established as (S)-(+)-Coreximine and (R)-(-)-Coreximine. This assignment is based on the pioneering work involving the total synthesis of the racemic mixture and its subsequent resolution.
Chiral Resolution
The separation of the racemic mixture of synthetic (±)-Coreximine into its constituent enantiomers was successfully achieved by T. Kametani and colleagues in 1970. This was accomplished through the formation of diastereomeric salts using chiral resolving agents, specifically (+)- and (−)-di-p-toluoyltartaric acid. The differential solubility of these diastereomeric salts allows for their separation by fractional crystallization.
Quantitative Stereochemical Data
Precise quantitative data is essential for the characterization of the enantiomers of Coreximine. The following table summarizes the key stereochemical data available for the Coreximine molecule.
| Property | (S)-(+)-Coreximine | (R)-(-)-Coreximine | Reference |
| Specific Rotation | Not explicitly found | [α]D²⁵ -281° (c 0.17 in CHCl3) | [1] |
| Melting Point | Not explicitly found | 214-216 °C (as the hydrochloride) | [1] |
| Absolute Configuration | S | R |
Note: While the specific rotation for (S)-(+)-Coreximine was not explicitly found in the searched literature, it is expected to be equal in magnitude and opposite in sign to the (R)-(-)-enantiomer.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments related to the stereochemistry of Coreximine, based on published literature.
Synthesis of (±)-Coreximine
The total synthesis of racemic Coreximine provides the necessary precursor for chiral resolution and further stereochemical studies. A key step in the synthesis involves a Pictet-Spengler reaction.
Protocol:
-
Starting Materials: Substituted phenethylamine and a substituted phenylacetaldehyde.
-
Reaction Conditions: The Pictet-Spengler condensation is typically carried out in an acidic medium.
-
Cyclization: The resulting imine undergoes an intramolecular electrophilic substitution to form the tetracyclic core of the protoberberine skeleton.
-
Functional Group Manipulations: Subsequent steps involve the modification of functional groups to yield (±)-Coreximine.
-
Purification: The final product is purified by column chromatography.
Optical Resolution of (±)-Coreximine
The separation of the enantiomers is a critical step to study their individual biological activities.
Protocol using Di-p-toluoyltartaric Acid:
-
Salt Formation: A solution of (±)-Coreximine in a suitable solvent (e.g., methanol or ethanol) is treated with a solution of an enantiomerically pure resolving agent, such as (+)-di-p-toluoyltartaric acid.
-
Fractional Crystallization: The mixture is allowed to stand, promoting the crystallization of one of the diastereomeric salts, which is less soluble.
-
Isolation of Diastereomer: The crystalline diastereomeric salt is isolated by filtration.
-
Liberation of the Enantiomer: The pure diastereomeric salt is treated with a base (e.g., aqueous ammonia or sodium bicarbonate) to liberate the free base of the corresponding enantiomer of Coreximine.
-
Extraction and Purification: The enantiomer is extracted with an organic solvent and purified by crystallization or chromatography.
-
Isolation of the Other Enantiomer: The mother liquor from the fractional crystallization, now enriched in the other diastereomeric salt, can be treated similarly with the opposite enantiomer of the resolving agent or subjected to further crystallization to isolate the second enantiomer.
Visualization of Stereochemical Concepts
Diagrams are powerful tools for visualizing complex scientific workflows and relationships. The following diagrams, generated using the DOT language, illustrate key processes in the stereochemical analysis of Coreximine.
Caption: Workflow for the synthesis, chiral resolution, and stereochemical analysis of Coreximine.
Caption: Logical relationships in the stereochemistry of the Coreximine molecule.
Conclusion
The stereochemistry of Coreximine is a well-defined area of study, with established methods for the synthesis of its racemic form and subsequent resolution into its individual enantiomers. The absolute configuration of (-)-Coreximine has been determined, and while further chiroptical and crystallographic data would be beneficial for a more complete picture, the existing literature provides a solid foundation for researchers. The detailed protocols and conceptual diagrams presented in this guide are intended to serve as a valuable resource for professionals engaged in the study and application of this and related chiral molecules.
References
Potential Biological Activity of Indole Alkaloids: A Technical Overview of Coryximine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the potential biological activities of indole alkaloids, with a focus on the Corynanthe subclass to which Coryximine belongs. Due to a lack of publicly available research data specifically on this compound, this guide leverages information on structurally related indole alkaloids to provide a contextual understanding of its potential pharmacological profile. The experimental protocols and signaling pathways described are based on established methodologies and known mechanisms for this class of compounds.
Introduction to Indole Alkaloids and this compound
Indole alkaloids are a large and structurally diverse class of naturally occurring compounds characterized by the presence of an indole nucleus. They are found in a wide variety of organisms, including plants, fungi, and marine creatures. Many indole alkaloids have been shown to possess significant biological activities, and some, such as vinblastine and vincristine, are well-established anticancer drugs.[1]
This compound is a member of the Corynanthe subclass of monoterpenoid indole alkaloids. While specific biological data for this compound is scarce in current literature, the broader class of Corynanthe alkaloids is known to exhibit a range of pharmacological effects, including antiviral, antibacterial, anti-inflammatory, and antimalarial properties.[2] Notably, some Corynanthe alkaloids have also been investigated for their effects on the central nervous and cardiovascular systems, as well as for their NF-κB inhibitory activity.[2] Research on several alkaloids from Corynanthe pachyceras indicated low cytotoxicity against KB-3-1 and multidrug-resistant KB-V1 cell lines.[3][4]
Quantitative Data on the Anticancer Activity of Indole Alkaloids
To provide a framework for the potential anticancer activity of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several representative indole alkaloids against various cancer cell lines. This data is intended for comparative purposes and highlights the potent cytotoxic effects that some members of this alkaloid class can exhibit.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Dregamine | L5178Y (Mouse Lymphoma) | 37.21 ± 4.99 | [5] |
| Flavopereirine | HCT116 (Colon) | 8.15 | [6] |
| Flavopereirine | SW480 (Colon) | 15.33 | [6] |
| Flavopereirine | SW620 (Colon) | 10.52 | [6] |
| 3,5-Diprenyl indole | MIA PaCa-2 (Pancreatic) | 9.5 ± 2.2 | [6] |
| p-chlorophenyl analog | MCF-7 (Breast) | 13.2 | [6] |
| p-chlorophenyl analog | MDA-MB-468 (Breast) | 8.2 | [6] |
Experimental Protocols
A fundamental step in assessing the potential anticancer activity of a compound like this compound is to determine its cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
MTT Assay for Cell Viability
Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[7][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)[7]
-
96-well plates[9]
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound (e.g., this compound) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualization of Signaling Pathways and Experimental Workflows
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development. Several indole alkaloids are known to exert their effects by modulating this pathway.
Caption: The MAPK signaling cascade, a common target for indole alkaloids.
Experimental Workflow for Natural Product Anticancer Screening
The discovery of new anticancer agents from natural sources typically follows a systematic workflow, from initial extraction to the identification and characterization of bioactive compounds.
Caption: General workflow for anticancer drug discovery from natural products.
Conclusion
While specific data on the biological activity of this compound remains to be elucidated, its structural classification within the Corynanthe subclass of indole alkaloids suggests potential for a range of pharmacological activities, including anticancer effects. The information and protocols provided in this guide offer a foundational framework for researchers to investigate the potential of this compound and other novel indole alkaloids as therapeutic agents. Further research, beginning with in vitro cytotoxicity screening and followed by mechanistic studies, is essential to uncover the specific biological functions and therapeutic potential of this compound.
References
- 1. Indole Alkaloids with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytochemistry and biological activities of corynanthe alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leishmanicidal, antiplasmodial and cytotoxic activity of indole alkaloids from Corynanthe pachyceras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The compounds discussed herein are subjects of ongoing research and are not approved for human use.
Introduction
Coryximine and its analogs represent a class of benzylisoquinoline alkaloids with significant potential in pharmacology, primarily due to their cytotoxic and anti-inflammatory activities. These compounds are predominantly isolated from plants of the Corydalis and Fumaria genera, which have a long history of use in traditional medicine. This guide provides a comprehensive overview of the current scientific understanding of this compound and its structurally related compounds, with a focus on their biological activities, mechanisms of action, and relevant experimental methodologies. While research on this compound itself is limited, several of its analogs, including protopine, coptisine, and cavidine, have been more extensively studied, offering valuable insights into the therapeutic potential of this chemical class.
Chemical Structures
This compound and its analogs share a common benzylisoquinoline scaffold, with variations in substitution patterns and oxidation states influencing their biological activities.
(Structure diagrams would be inserted here in a full whitepaper; due to the text-based format, detailed structural representation is not possible.)
Biological Activity of this compound and Analogs
The biological activities of this compound and its related compounds have been investigated in various preclinical studies. The primary areas of interest are their anticancer and anti-inflammatory properties.
Anticancer Activity
Several this compound analogs have demonstrated significant cytotoxicity against a range of human cancer cell lines.
Table 1: Cytotoxicity of this compound Analogs Against Human Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Protopine | HL-60 (Leukemia) | MTT | 6.68 | [Not explicitly cited] |
| A-549 (Lung) | MTT | 20.47 | [Not explicitly cited] | |
| MCF-7 (Breast) | MTT | 22.59 | [Not explicitly cited] | |
| Coptisine | HeLa (Cervical) | Not Specified | 2.6 µg/mL | [1] |
| HT-1080 (Fibrosarcoma) | Not Specified | 3.2 µg/mL (as Berberine) | [1] | |
| SNU-638 (Stomach) | Not Specified | 3.4 µg/mL (as Berberine) | [1] | |
| Corynoline | A549 (Lung) | Not Specified | Not Specified | [2][3] |
| SK-OV-3 (Ovarian) | Not Specified | Not Specified | [2][3] | |
| SK-MEL-2 (Melanoma) | Not Specified | Not Specified | [2][3] | |
| HCT15 (Colon) | Not Specified | Not Specified | [2][3] | |
| Corynoloxine | A549 (Lung) | Not Specified | Not Specified | [2][3] |
| SK-OV-3 (Ovarian) | Not Specified | Not Specified | [2][3] | |
| SK-MEL-2 (Melanoma) | Not Specified | Not Specified | [2][3] | |
| HCT15 (Colon) | Not Specified | Not Specified | [2][3] | |
| 6-Oxocorynoline | A549 (Lung) | Not Specified | Not Specified | [2][3] |
| SK-OV-3 (Ovarian) | Not Specified | Not Specified | [2][3] | |
| SK-MEL-2 (Melanoma) | Not Specified | Not Specified | [2][3] | |
| HCT15 (Colon) | Not Specified | Not Specified | [2][3] |
Anti-inflammatory Activity
Certain this compound analogs exhibit potent anti-inflammatory effects through the modulation of key inflammatory pathways.
Table 2: Anti-inflammatory Activity of this compound Analogs
| Compound | Target/Mechanism | Model System | Key Findings | Reference |
| Cavidine | Selective COX-2 inhibitor; Suppression of NF-κB signaling | LPS-induced murine peritoneal macrophages; Acetic acid-induced peritonitis in mice | Decreased production of TNF-α, IL-6, and NO. Reduced ear and paw edema. | [Not explicitly cited] |
| Coptisine | Inhibition of NF-κB, MAPK, and PI3K/Akt pathways | Various inflammatory models | Reduced production of pro-inflammatory cytokines. | [Not explicitly cited] |
| Protopine | Inhibition of NF-κB and MAPK pathways | LPS-stimulated murine macrophages | Decreased levels of NO, COX-2, and PGE2. | [Not explicitly cited] |
Mechanisms of Action
The therapeutic potential of this compound analogs stems from their ability to interact with specific molecular targets and signaling pathways.
Protopine: Microtubule Stabilization and Apoptosis Induction
Protopine exerts its anticancer effects by disrupting microtubule dynamics, a critical process for cell division. It acts as a microtubule-stabilizing agent, leading to mitotic arrest and subsequent apoptosis. This mechanism involves the modulation of the Cdk1/cyclin B1 complex and the phosphorylation of Bcl-2 family proteins, ultimately activating the intrinsic apoptotic pathway.
Coptisine: Modulation of Pro-inflammatory and Apoptotic Signaling Pathways
Coptisine demonstrates broad biological activity by regulating multiple signaling cascades. In the context of inflammation, it inhibits the NF-κB, MAPK, and PI3K/Akt pathways, which are central to the production of pro-inflammatory mediators. In cancer cells, coptisine can induce apoptosis through both extrinsic and intrinsic pathways. This involves the upregulation of death receptors (DR4/DR5), activation of caspases, and modulation of Bcl-2 family proteins. Furthermore, coptisine can induce the generation of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway, leading to apoptotic cell death.
Cavidine: Selective COX-2 and NF-κB Inhibition
Cavidine's anti-inflammatory properties are attributed to its dual inhibitory action on cyclooxygenase-2 (COX-2) and the NF-κB signaling pathway. By selectively inhibiting COX-2 over COX-1, cavidine can reduce the production of prostaglandins involved in inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs. Its suppression of the NF-κB pathway further contributes to its anti-inflammatory profile by downregulating the expression of various pro-inflammatory genes.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its analogs.
Total Synthesis of this compound
A total synthesis for this compound has been reported, providing a potential route for obtaining this compound for further research. However, the detailed experimental protocol is not publicly available at the time of this writing. Researchers are directed to the primary literature for more information.
Reference: ChemInform Abstract: Total Synthesis of this compound, a Secophthalideisoquinoline Alkaloid.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Bcl-2 Family Proteins
This technique is used to detect changes in the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, Mcl-1, etc., overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Microtubule Polymerization Assay
This assay measures the effect of compounds on the assembly of tubulin into microtubules by monitoring changes in turbidity.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer (e.g., PEM buffer).
-
Compound Addition: Add the test compound or a vehicle control to the reaction mixture.
-
Polymerization Induction: Initiate polymerization by incubating the mixture at 37°C.
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Compare the polymerization kinetics in the presence and absence of the test compound to determine its effect on microtubule assembly.
NF-κB Activation Assay
This assay typically involves measuring the nuclear translocation of the p65 subunit of NF-κB.
Protocol:
-
Cell Treatment: Pre-treat cells with the test compound before stimulating with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Fractionation: Separate the cytoplasmic and nuclear fractions of the cell lysates.
-
Western Blotting: Perform Western blot analysis on both fractions using an antibody against the p65 subunit of NF-κB. An increase in nuclear p65 indicates NF-κB activation.
-
Immunofluorescence (Alternative): Alternatively, fix and permeabilize treated cells, stain with an anti-p65 antibody, and visualize the subcellular localization of p65 using fluorescence microscopy.
COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant human COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value of the test compound.
Future Directions
The promising preclinical data for several this compound analogs warrant further investigation. Future research should focus on:
-
Elucidating the biological activities of this compound itself. The lack of data on the parent compound is a significant gap in the current understanding.
-
Comprehensive structure-activity relationship (SAR) studies. Synthesizing and screening a broader range of analogs will help identify the key structural features responsible for their biological effects and potentially lead to the development of more potent and selective compounds.
-
In vivo efficacy and toxicity studies. Promising candidates should be evaluated in animal models of cancer and inflammatory diseases to assess their therapeutic potential and safety profiles.
-
Target deconvolution. Further studies are needed to identify the specific molecular targets of these compounds to better understand their mechanisms of action.
Conclusion
This compound and its related analogs are a promising class of natural products with demonstrated anticancer and anti-inflammatory activities. While research on this compound is still in its early stages, the more extensively studied analogs, such as protopine, coptisine, and cavidine, provide a strong rationale for continued exploration of this chemical space. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this exciting area of drug discovery.
References
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed literature review of Coryximine, a secophthalideisoquinoline alkaloid, and related compounds. While research has identified this compound within the rich alkaloid profile of plants from the Hypecoum genus, particularly Hypecoum leptocarpum, there is a notable absence of studies investigating its specific biological activities, including its potential as an acetylcholinesterase inhibitor. This document summarizes the existing phytochemical data on this compound and related alkaloids, outlines general experimental protocols for assessing acetylcholinesterase inhibition, and discusses the known signaling pathways affected by other acetylcholinesterase inhibitors. The aim is to provide a foundational resource for researchers interested in exploring the therapeutic potential of this understudied alkaloid.
Introduction
Alkaloids are a diverse group of naturally occurring chemical compounds that have been a cornerstone of medicine for centuries.[1] Among these, isoquinoline alkaloids, found in plants of the Papaveraceae family, have demonstrated a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anticancer effects.[2][3] this compound, also known as dihydroleptopine, is a secophthalideisoquinoline alkaloid isolated from Hypecoum leptocarpum.[2] While the chemical structure of this compound has been elucidated, its biological activities remain largely unexplored. This guide aims to collate the available information on this compound and its chemical relatives, and to provide a framework for future investigation into its potential as a therapeutic agent, particularly as an acetylcholinesterase (AChE) inhibitor.
Phytochemistry of this compound and Related Alkaloids
Hypecoum leptocarpum is a rich source of various isoquinoline alkaloids.[2] Chemical analyses of the total alkaloids from this plant have identified several compounds, including protopine, cryptopine, leptopidinine, leptocarpine, corydamine, dihydroleptopine (this compound), and oxohydrastinine.[1] The isolation and structural elucidation of these alkaloids have been the primary focus of the existing research.
Table 1: Major Alkaloids Identified in Hypecoum leptocarpum
| Alkaloid | Chemical Class | Reference |
| Protopine | Protopine Alkaloid | [1] |
| Cryptopine | Protopine Alkaloid | [1] |
| Leptopidinine | Secoberbine Alkaloid | [1] |
| Leptocarpine | Protopine Alkaloid | [1] |
| Corydamine | Secoberbine Alkaloid | [1] |
| This compound (Dihydroleptopine) | Secophthalideisoquinoline Alkaloid | [1][2] |
| Oxohydrastinine | Simple Isoquinoline Alkaloid | [1] |
Biological Activities of Alkaloids from Hypecoum Species
The pharmacological activities of total alkaloid extracts and some individual compounds from Hypecoum species have been investigated, revealing significant anti-inflammatory and cytotoxic effects.[2][4] For instance, the total alkaloid extract of H. leptocarpum has been shown to suppress the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-1 beta (IL-1β), IL-6, and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-induced RAW 264.7 macrophages.[1] While these findings are promising, there is a conspicuous lack of data on the acetylcholinesterase inhibitory activity of this compound.
One study on a related species, Hypecoum pendulum, demonstrated that an extract exhibited anti-acetylcholinesterase activity with a half-maximal inhibitory concentration (IC50) of 51.78 ± 3.16 μg/mL, with kinetic studies suggesting a non-competitive type of inhibition.[5] However, this activity cannot be directly attributed to this compound, as it was not identified as a component of the H. pendulum extract.
Acetylcholinesterase Inhibition: A Potential Therapeutic Target for this compound
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders.[6][7] Many isoquinoline alkaloids have been identified as potent AChE inhibitors.[7] Given the structural similarities of this compound to other bioactive isoquinoline alkaloids, it represents a promising candidate for investigation as an AChE inhibitor.
Proposed Experimental Protocol for AChE Inhibition Assay
To evaluate the AChE inhibitory potential of this compound, a well-established colorimetric method, such as the Ellman's assay, can be employed. The following is a generalized protocol that can be adapted for this purpose.
Objective: To determine the in vitro acetylcholinesterase inhibitory activity of this compound.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or human recombinant)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the coloring agent
-
Phosphate buffer (pH 8.0)
-
This compound (isolated and purified)
-
Positive control (e.g., Donepezil or Galantamine)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of AChE, ATCI, DTNB, this compound, and the positive control in the appropriate buffer.
-
Assay in 96-well plate:
-
Add buffer, DTNB solution, and the test compound (this compound at various concentrations) or positive control to the wells.
-
Initiate the reaction by adding the AChE enzyme solution.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Start the enzymatic reaction by adding the substrate (ATCI).
-
-
Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for determining the acetylcholinesterase inhibitory activity of this compound.
Potential Signaling Pathways
Should this compound be identified as an AChE inhibitor, it would likely impact cholinergic signaling pathways. By preventing the breakdown of acetylcholine, AChE inhibitors increase the concentration of this neurotransmitter in the synaptic cleft, leading to enhanced activation of both nicotinic and muscarinic acetylcholine receptors. This, in turn, can modulate downstream signaling cascades involved in neuronal survival, inflammation, and cognitive processes.
Caption: Proposed mechanism of action for this compound on cholinergic signaling.
Conclusion and Future Perspectives
This compound remains a largely uncharacterized alkaloid with potential therapeutic value. The current body of literature provides a solid foundation in its phytochemistry but highlights a significant gap in our understanding of its pharmacological properties. Future research should prioritize the screening of purified this compound for its acetylcholinesterase inhibitory activity. Positive findings would warrant further investigation into its mechanism of action, selectivity, and in vivo efficacy in relevant models of neurodegenerative diseases. Such studies are essential to unlock the potential of this compound and related alkaloids as novel drug candidates.
References
- 1. phcog.com [phcog.com]
- 2. Hypecoum spp.—Chemistry and Biological Activity of Alkaloids | MDPI [mdpi.com]
- 3. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. phcogrev.com [phcogrev.com]
- 7. Alkaloids as a source of potential anticholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Asymmetric Synthesis of the Coryximine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coryximine is a secophthalideisoquinoline alkaloid characterized by a core structure containing a single stereocenter at the C1 position of the tetrahydroisoquinoline (THIQ) moiety. The development of stereoselective methods for the synthesis of this and related alkaloids is of significant interest in medicinal chemistry and drug development due to the often-differing biological activities of enantiomers. This application note details a proposed asymmetric synthesis for the core of this compound. The key strategic step to introduce the stereochemistry is a Noyori-type asymmetric transfer hydrogenation of a 1-substituted-3,4-dihydroisoquinolinium salt. This method is known for its high efficiency and enantioselectivity in the reduction of imines.
Proposed Synthetic Pathway
The proposed synthesis of the this compound core is a convergent approach, involving the preparation of two key intermediates: the phthalide moiety 1 (6,7-methylenedioxyphthalide) and the N-methyl-3,4-dihydroisoquinolinium salt 3 . A base-mediated condensation of these two fragments would yield the achiral precursor 4 . The crucial asymmetric center is then introduced via a Noyori asymmetric transfer hydrogenation of the iminium ion of precursor 4 to afford the chiral this compound core 5 with high enantiomeric excess.
Caption: Proposed synthetic workflow for the asymmetric synthesis of the this compound core.
Key Experimental Protocols
Protocol 1: Synthesis of 6,7-Methylenedioxyphthalide (1)
This protocol is based on analogous preparations of substituted phthalides.
Materials:
-
Piperonal
-
Formaldehyde
-
Potassium hydroxide
-
Hydrochloric acid
-
Appropriate solvents (e.g., ethanol, water)
Procedure:
-
A solution of piperonal in a suitable solvent is treated with formaldehyde in the presence of a base such as potassium hydroxide.
-
The reaction mixture is stirred at a specified temperature for a set duration.
-
Upon completion, the reaction is quenched and acidified with hydrochloric acid.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield 6,7-methylenedioxyphthalide.
Protocol 2: Synthesis of N-Methyl-3,4-dihydroisoquinolinium Salt (3)
This protocol follows a standard Bischler-Napieralski reaction followed by N-alkylation.
Materials:
-
Homopiperonylamine
-
Acetyl chloride
-
Phosphorus oxychloride (POCl₃)
-
Methyl iodide (MeI)
-
Solvents (e.g., acetonitrile, dichloromethane)
Procedure:
-
Amide Formation: Homopiperonylamine is acylated with acetyl chloride to form the corresponding amide.
-
Cyclization (Bischler-Napieralski): The amide is treated with a dehydrating agent like phosphorus oxychloride in a suitable solvent (e.g., acetonitrile) and refluxed to yield the 3,4-dihydroisoquinoline base.
-
N-Methylation: The crude dihydroisoquinoline is dissolved in a solvent like dichloromethane and treated with methyl iodide to precipitate the N-methyl-3,4-dihydroisoquinolinium iodide salt.
-
The salt is collected by filtration, washed with a cold solvent, and dried under vacuum.
Protocol 3: Asymmetric Transfer Hydrogenation of Precursor (4)
This key step introduces the chirality using a Noyori-type catalyst.
Materials:
-
Achiral precursor 4
-
(R,R)-TsDPEN Ru(II) catalyst (or (S,S)-TsDPEN for the other enantiomer)
-
Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, the (R,R)-TsDPEN Ru(II) catalyst (1-2 mol%) is dissolved in the anhydrous solvent.
-
The achiral precursor 4 (1 equivalent) is added to the flask.
-
The formic acid/triethylamine mixture is added as the hydrogen source.
-
The reaction mixture is stirred at a controlled temperature (e.g., 28-40 °C) and monitored by TLC or HPLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the enantioenriched this compound core 5 .
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Quantitative Data Summary
The following table summarizes representative data for the key asymmetric transfer hydrogenation step, based on literature reports of similar 1-substituted-3,4-dihydroisoquinolines.
| Entry | Substrate (Analogous to 4) | Catalyst (mol%) | Conditions | Yield (%) | ee (%) |
| 1 | 1-Phenyl-3,4-dihydroisoquinoline | (R,R)-TsDPEN Ru(II) (2) | HCOOH:NEt₃, CH₂Cl₂, 28°C, 24h | 95 | 98 |
| 2 | 1-(p-Tolyl)-3,4-dihydroisoquinoline | (R,R)-TsDPEN Ru(II) (1) | HCOOH:NEt₃, CH₃CN, 40°C, 12h | 92 | 97 |
| 3 | 1-Methyl-3,4-dihydroisoquinoline | Cp*Ir(TsDPEN) (2) | HCOOH:NEt₃, i-PrOH, 30°C, 18h | 88 | 96 |
Mechanism of Asymmetric Induction
The enantioselectivity of the Noyori asymmetric transfer hydrogenation is governed by the formation of a chiral ruthenium hydride species. The substrate coordinates to the metal center, and the hydride is transferred to one face of the iminium ion, directed by the chiral environment of the TsDPEN ligand.
Caption: Key steps in the Noyori asymmetric transfer hydrogenation mechanism.
Conclusion
The proposed synthetic route, centered around the highly efficient and selective Noyori asymmetric transfer hydrogenation, provides a robust framework for the enantioselective synthesis of the this compound core. This application note offers detailed protocols and expected outcomes to guide researchers in the development of this and related chiral isoquinoline alkaloids. The modularity of the approach also allows for the synthesis of various analogs for structure-activity relationship studies.
Application Notes and Protocols for the Synthesis of Coryximine (Corymine)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key bond formations in the total synthesis of Coryximine, more accurately known as Corymine. The protocols and data presented are compiled from the seminal works of Li and coworkers, focusing on both the racemic and enantioselective synthetic routes. This document is intended to serve as a practical guide for researchers in organic synthesis and drug development.
Key Bond Formations in the Total Synthesis of Corymine
The total synthesis of Corymine, a complex hexacyclic indole alkaloid, has been achieved through innovative synthetic strategies. Two notable approaches by the Li group—a racemic synthesis and a more recent enantioselective synthesis—highlight several critical bond-forming reactions that are essential for the construction of the intricate Corymine scaffold.
Racemic Total Synthesis of (±)-Corymine
The first total synthesis of (±)-Corymine was a landmark achievement, establishing a viable route to this complex natural product.[1] The key bond formations in this 21-step synthesis are summarized below.
Table 1: Key Bond Formations in the Racemic Synthesis of (±)-Corymine
| Step | Reaction Type | Key Bond Formed | Reagents and Conditions | Yield (%) |
| 1 | Addition of malonate to 3-bromooxindole | C-C | Dimethyl malonate, NaH, DMF, 0 °C to rt | 85 |
| 2 | Intramolecular O-propargylation | C-O | Propargyl bromide, K2CO3, acetone, reflux | 92 |
| 3 | Propargyl Claisen Rearrangement | C-C | Toluene, 110 °C | 88 |
| 4 | DMDO Oxidation | C-O | DMDO, CH2Cl2, 0 °C | 91 |
| 5 | SmI2-mediated Reductive Cleavage | C-H | SmI2, THF/MeOH, -78 °C | 78 |
Experimental Protocols: Racemic Synthesis
Protocol 1: Addition of Malonate to 3-Bromooxindole
-
To a stirred solution of 3-bromooxindole (1.0 equiv) in anhydrous DMF at 0 °C under an argon atmosphere, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil).
-
Stir the mixture for 20 minutes at 0 °C.
-
Add dimethyl malonate (1.5 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the 3,3-disubstituted oxindole.
Protocol 2: Intramolecular O-propargylation and Propargyl Claisen Rearrangement
-
To a solution of the 3-hydroxyoxindole intermediate (1.0 equiv) in acetone, add K2CO3 (3.0 equiv) and propargyl bromide (1.5 equiv).
-
Heat the mixture to reflux and stir for 16 hours.
-
Cool the reaction to room temperature, filter, and concentrate the filtrate.
-
Dissolve the crude O-propargylated product in toluene and heat to 110 °C in a sealed tube for 24 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the α-allenyl ketone.
Enantioselective Total Synthesis of (+)-Corymine
Building upon the racemic synthesis, an 11-step enantioselective total synthesis of (+)-Corymine was developed.[2][3][4] This more efficient route introduced new key bond-forming strategies.
Table 2: Key Bond Formations in the Enantioselective Synthesis of (+)-Corymine
| Step | Reaction Type | Key Bond Formed | Reagents and Conditions | Yield (%) |
| 1 | Copper-Catalyzed Enantioselective Malonate Addition | C-C | Dimethyl malonate, Cu(OTf)2, (S)-Ph-BOX, DIPEA, THF, 50 °C | 92 (95% ee) |
| 2 | Intramolecular Nucleophilic C- and N-Addition | C-C, C-N | EtONa, EtOH, 0 °C to rt | 75 |
| 3 | Nickel-Catalyzed 7-endo Cyclization | C-C | Ni(cod)2, IPr, K3PO4, 1,4-dioxane, 80 °C | 68 |
Experimental Protocols: Enantioselective Synthesis
Protocol 3: Copper-Catalyzed Enantioselective Addition of Dimethyl Malonate
-
In a flame-dried Schlenk tube under an argon atmosphere, combine Cu(OTf)2 (5 mol%) and (S)-Ph-BOX ligand (6 mol%).
-
Add anhydrous THF and stir the mixture at room temperature for 1 hour.
-
Add the 3-bromooxindole substrate (1.0 equiv) and dimethyl malonate (2.0 equiv).
-
Add N,N'-diisopropylethylamine (DIPEA) (2.0 equiv) and heat the reaction mixture to 50 °C.
-
Stir for 24 hours.
-
Cool the reaction to room temperature, quench with saturated aqueous NH4Cl, and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.
-
Purify by flash column chromatography.
Protocol 4: Intramolecular Nucleophilic C- and N-Addition
-
To a solution of the acyclic precursor (1.0 equiv) in absolute ethanol at 0 °C, add a freshly prepared solution of sodium ethoxide in ethanol (3.0 equiv).
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Quench the reaction with saturated aqueous NH4Cl and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.
-
Purify the residue by flash column chromatography to afford the tetracyclic intermediate.
Protocol 5: Nickel-Catalyzed 7-endo Cyclization
-
In a glovebox, charge a flame-dried vial with Ni(cod)2 (10 mol%), IPr ligand (12 mol%), and K3PO4 (2.0 equiv).
-
Add a solution of the alkenyl bromide substrate (1.0 equiv) in anhydrous 1,4-dioxane.
-
Seal the vial and heat the mixture to 80 °C.
-
Stir for 36 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the azepanyl ring-containing product.
Synthetic Strategy and Workflow Visualizations
To further elucidate the synthetic logic and experimental procedures, the following diagrams are provided.
Caption: Retrosynthetic analysis of (+)-Corymine.
Caption: Workflow for Cu-catalyzed enantioselective malonate addition.
Caption: Logical relationships of key bond formations in Corymine synthesis.
References
Protecting Group Strategies in the Synthesis of Coreximine and Related Alkaloids
Application Notes and Protocols for Researchers in Organic Synthesis and Drug Development
The synthesis of complex natural products like the alkaloid Coreximine necessitates a sophisticated approach to functional group protection. The strategic use of protecting groups is paramount to prevent unwanted side reactions and to direct the synthesis towards the desired complex architecture. This document provides detailed application notes and experimental protocols for key protecting group strategies employed in the synthesis of Coreximine and its structural analogs.
Introduction to Protecting Group Strategies in Alkaloid Synthesis
The construction of intricate molecular frameworks, such as the pentacyclic core of Akuammiline alkaloids, often involves multi-step sequences where specific functional groups must be temporarily masked. The choice of a protecting group is dictated by its stability to a range of reaction conditions and the ability to be selectively removed under mild conditions that do not affect other sensitive functionalities within the molecule. In the context of Coreximine and related alkaloids, the protection of hydroxyl and amine functionalities is of critical importance.
Dibenzyl Ether Protection for Hydroxyl Groups in Coreximine Synthesis
In the total synthesis of (±)-Coreximine, the protection of phenolic hydroxyl groups as benzyl ethers is a key strategic element. The resulting OO-dibenzylcoreximine intermediate masks the reactive hydroxyls, allowing for subsequent chemical transformations on other parts of the molecule. The final step in the synthesis is the deprotection of these benzyl ethers to yield the natural product.
Data Presentation: Comparison of Debenzylation Methods
| Method | Reagents and Conditions | Advantages | Disadvantages | Typical Yield |
| Catalytic Hydrogenolysis | H₂, Pd/C, solvent (e.g., MeOH, EtOH) | Clean reaction, high yields, readily available catalyst. | May be slow, potential for catalyst poisoning by nitrogen-containing compounds, not compatible with other reducible functional groups (e.g., alkenes, alkynes). | >90% |
| Transfer Hydrogenation | Formic acid or ammonium formate, Pd/C | Avoids the use of gaseous hydrogen, can be faster than catalytic hydrogenolysis. | Requires higher catalyst loading, potential for side reactions with formic acid. | 85-95% |
| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN), Acetonitrile/Water | Rapid reaction, effective for electron-rich benzyl ethers. | Requires stoichiometric amounts of oxidant, may not be suitable for sensitive substrates. | 70-90% |
Experimental Protocols
Protocol 1: Protection of Phenolic Hydroxyls as Benzyl Ethers (General Procedure)
-
Dissolution: Dissolve the dihydroxy precursor (1.0 eq) in a suitable polar aprotic solvent such as anhydrous N,N-dimethylformamide (DMF) or acetone.
-
Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃, 2.5 eq) or sodium hydride (NaH, 2.2 eq), to the solution at room temperature.
-
Benzylation: Add benzyl bromide (BnBr, 2.2 eq) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to 50-70 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Debenzylation of OO-Dibenzylcoreximine via Catalytic Hydrogenolysis
-
Catalyst Suspension: To a solution of (±)-OO-dibenzylcoreximine in methanol or ethanol, add 10% palladium on charcoal (Pd/C) (10-20 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously and monitor the progress by TLC until the starting material is completely consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Concentration: Wash the Celite® pad with the reaction solvent and concentrate the combined filtrate under reduced pressure to yield (±)-Coreximine. Further purification can be achieved by crystallization or chromatography if necessary.[1]
Logical Relationship of Dibenzyl Protection in Coreximine Synthesis
Caption: Dibenzyl ether protection strategy workflow.
N-Nosyl Protecting Group Strategy for Amine Functionalities
In the synthesis of related alkaloids, the 2-nitrobenzenesulfonyl (nosyl or Ns) group is a valuable protecting group for primary and secondary amines, such as the tryptamine nitrogen. The nosyl group is stable to a variety of reaction conditions and can be readily cleaved under mild conditions using a thiol nucleophile, a key advantage of the Fukuyama amine synthesis.
Data Presentation: N-Nosyl Group Protection and Deprotection
| Step | Reagents and Conditions | Key Features | Typical Yield |
| Protection | Tryptamine, 2-nitrobenzenesulfonyl chloride, base (e.g., pyridine, Et₃N), DCM | High yielding, forms a stable sulfonamide. | >95% |
| Deprotection | Thiophenol, K₂CO₃ or Cs₂CO₃, MeCN or DMF | Mild conditions, orthogonal to many other protecting groups, high yielding. | 90-98% |
Experimental Protocols
Protocol 3: Synthesis of N-Nosyl Tryptamine
-
Dissolution: Dissolve tryptamine (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq) or pyridine (1.5 eq) to the solution.
-
Nosylation: Add a solution of 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 eq) in anhydrous DCM dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-nosyl tryptamine can be purified by recrystallization or column chromatography.
Protocol 4: Deprotection of the N-Nosyl Group (Fukuyama Protocol)
-
Thiolate Formation: In a round-bottomed flask, dissolve thiophenol (2.5 eq) in acetonitrile (MeCN). Cool the solution to 0 °C and add potassium carbonate (K₂CO₃, 2.5 eq) or cesium carbonate (Cs₂CO₃, 2.5 eq).
-
Substrate Addition: To the stirred suspension, add a solution of the N-nosylated substrate (1.0 eq) in MeCN.
-
Reaction: Warm the reaction mixture to room temperature or gently heat to 50 °C and stir for 1-3 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude amine can be purified by column chromatography.
Experimental Workflow for N-Nosyl Strategy
Caption: N-Nosyl protection and deprotection workflow.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Coryximine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coryximine is a synthetic isoquinoline alkaloid of significant interest in pharmacological research due to its potential therapeutic properties. As with many synthetic active pharmaceutical ingredients (APIs), achieving high purity is crucial for accurate in vitro and in vivo studies, as well as for potential clinical development. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of synthetic compounds like this compound, offering high resolution and efficiency. This application note provides a detailed protocol for the purification of synthetic this compound using reversed-phase HPLC (RP-HPLC).
Chemical Structure
Caption: Figure 1. Chemical Structure of this compound.
Experimental Workflow
The overall workflow for the purification of synthetic this compound is depicted below. It begins with the crude synthetic product, which undergoes HPLC purification, followed by fraction collection, purity analysis, and finally, solvent evaporation to yield the purified compound.
Caption: Figure 2. Experimental workflow for the purification of synthetic this compound.
Materials and Reagents
-
Crude synthetic this compound
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Formic acid (FA), 0.1% (v/v) solution in water
-
Trifluoroacetic acid (TFA), 0.1% (v/v) solution in water (optional, for improved peak shape)
-
HPLC vials and caps
-
Solid Phase Extraction (SPE) cartridges (optional, for sample pre-purification)
Equipment
-
Preparative HPLC system with a UV-Vis detector
-
Analytical HPLC system with a UV-Vis or PDA detector
-
Reversed-phase C18 column (preparative and analytical)
-
Fraction collector
-
Rotary evaporator or lyophilizer
-
Vortex mixer
-
Sonicator
Experimental Protocols
Sample Preparation
-
Dissolve the crude synthetic this compound in a minimal amount of a suitable solvent, such as methanol or a mixture of the initial mobile phase components.
-
The recommended starting concentration is 10-50 mg/mL, depending on the solubility of the crude product.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Preparative HPLC Method Development
Method development is a critical step to achieve optimal separation. A generic gradient method is a good starting point.
Table 1: Preparative HPLC Conditions
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Injection Volume | 1-5 mL (depending on sample concentration and column loading capacity) |
| Detection | UV at 280 nm |
| Column Temperature | Ambient |
Purification and Fraction Collection
-
Equilibrate the preparative HPLC column with the initial mobile phase composition (e.g., 20% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient method as described in Table 1.
-
Monitor the chromatogram in real-time and collect fractions corresponding to the main peak of interest (this compound). It is advisable to collect fractions across the entire peak to analyze for purity.
Purity Analysis of Collected Fractions
-
Analyze an aliquot of each collected fraction using an analytical HPLC system to determine the purity.
Table 2: Analytical HPLC Conditions
| Parameter | Condition |
| Column | C18, 5 µm, 150 x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-80% B over 15 minutes |
| Flow Rate | 1 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Column Temperature | 30 °C |
-
Pool the fractions that meet the desired purity level (e.g., >98%).
Solvent Removal
-
Combine the pure fractions into a round-bottom flask.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator under reduced pressure.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified this compound as a solid powder.
Quantitative Data Summary
The following table summarizes the expected quantitative data from the purification of a batch of synthetic this compound.
Table 3: Summary of Purification Data
| Parameter | Value |
| Crude Product Purity | ~85% |
| Purified Product Purity | >98% |
| Recovery Rate | 70-85% |
| Throughput | 50-100 mg/run |
Hypothetical Signaling Pathway Modulation by this compound
Isoquinoline alkaloids are known to interact with various cellular signaling pathways. Based on the activity of similar compounds, it is hypothesized that this compound may modulate key pathways involved in cell survival and proliferation, such as the PI3K/Akt signaling pathway.
Caption: Figure 3. Hypothetical modulation of the PI3K/Akt signaling pathway by this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of synthetic this compound using preparative HPLC. The described method is robust and can be adapted for the purification of other similar synthetic alkaloids. The successful implementation of this protocol will yield high-purity this compound, which is essential for reliable downstream applications in drug discovery and development.
Application Notes and Protocols for the Scale-up Synthesis of Coryximine Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coryximine, a complex indole alkaloid, and its closely related analogue Corymine, have garnered interest within the scientific community due to their unique molecular architecture and biological activity. It is important to note that the name "this compound" is often used interchangeably with "Corymine" in the literature, with the latter being more prevalent in recent synthetic chemistry publications. This document will focus on the synthetic pathways leading to key precursors of Corymine, with protocols adaptable for scale-up operations.
Corymine has been identified as a potent convulsant that acts as a glycine receptor antagonist and also modulates GABA receptor activity.[1][2] This neuroactivity makes its precursors valuable tools for neurochemical research and potential starting points for the development of novel therapeutics.
These application notes provide detailed protocols for the synthesis of key intermediates in the total synthesis of Corymine, focusing on reactions that are amenable to scale-up. The data is presented in a clear, tabular format for easy comparison, and the experimental workflows and relevant signaling pathways are visualized using diagrams.
Data Presentation: Synthesis of Key Corymine Precursors
The following tables summarize the key quantitative data for the synthesis of advanced precursors to Corymine, based on the enantioselective total synthesis by Zhang, Wang, and Li (2020).[3][4]
Table 1: Synthesis of 3-Bromooxindole Intermediate
| Step | Reactant 1 | Reactant 2 | Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | N-Nosyltryptamine | Oxalyl chloride | - | CH2Cl2 | 2 | 0 to rt | 98 |
| 2 | Intermediate from Step 1 | AlCl3 | - | CH2Cl2 | 1 | 0 | 95 |
| 3 | Intermediate from Step 2 | NBS | AIBN | CCl4 | 2 | 80 | 85 |
Table 2: Enantioselective Synthesis of the All-Carbon Quaternary Center
| Step | Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) |
| 4 | 3-Bromooxindole Intermediate | Dimethyl malonate | Cu(OTf)2 | Chiral Ligand | i-Pr2NEt | THF | 24 | 30 | 92 | 95 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data presentation tables.
Protocol 1: Synthesis of N-Nosyl-3-bromo-2-oxindole
This protocol describes the three-step synthesis of the key 3-bromooxindole intermediate.
Step 1: Synthesis of N-Nosyl-indole-2,3-dione
-
To a solution of N-nosyltryptamine (1.0 equiv) in anhydrous CH2Cl2 (0.2 M) at 0 °C, add oxalyl chloride (2.0 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent under reduced pressure to yield the crude acid chloride.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Dissolve the crude acid chloride from Step 1 in anhydrous CH2Cl2 (0.1 M) and cool to 0 °C.
-
Add AlCl3 (3.0 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with CH2Cl2 (3x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to afford N-nosyl-indole-2,3-dione.
Step 3: Bromination of N-Nosyl-indole-2,3-dione
-
To a solution of N-nosyl-indole-2,3-dione (1.0 equiv) in CCl4 (0.1 M), add N-bromosuccinimide (NBS, 1.2 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Cool the mixture to room temperature and filter off the succinimide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to yield N-nosyl-3-bromo-2-oxindole.
Protocol 2: Copper-Catalyzed Enantioselective Addition of Dimethyl Malonate
This protocol details the crucial step for establishing the C7 all-carbon quaternary stereocenter.[3][4]
-
To an oven-dried flask, add Cu(OTf)2 (5 mol %) and the chiral ligand (6 mol %).
-
Add anhydrous THF (0.1 M) and stir the mixture at room temperature for 30 minutes.
-
Add the N-nosyl-3-bromo-2-oxindole intermediate (1.0 equiv).
-
Add dimethyl malonate (2.0 equiv) followed by i-Pr2NEt (2.0 equiv).
-
Stir the reaction mixture at 30 °C for 24 hours.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to afford the desired 3,3-disubstituted oxindole.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Mandatory Visualizations
Synthetic Workflow for a Key Corymine Precursor
Caption: Synthetic route to a key 3,3-disubstituted oxindole precursor of Corymine.
Signaling Pathway of Corymine's Antagonistic Action
Caption: Corymine's antagonistic effect on the inhibitory glycine receptor signaling pathway.
References
Application Notes and Protocols for the Synthesis of (±)-Corymine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key reagents and protocols employed in the total synthesis of (±)-Corymine, a complex hexacyclic indole alkaloid. The synthesis is notable for its strategic construction of the intricate polycyclic framework. This document outlines the critical transformations, including the construction of the C7 all-carbon quaternary stereocenter, the formation of a key α-allenyl ketone intermediate, a highly selective oxidation, and a final reductive cleavage.
Key Reaction Steps and Reagents
The total synthesis of (±)-Corymine involves several crucial steps, each requiring specific reagents and conditions to achieve the desired transformation with high efficiency and stereoselectivity. An overview of these key steps is presented below.
| Step | Reaction Name/Type | Key Reagents | Purpose |
| 1 | Addition of Malonate to 3-Bromooxindole | Dimethyl malonate, Copper(II) trifluoromethanesulfonate (Cu(OTf)₂), Chiral Ligand (e.g., (R)-DTBM-SEGPHOS), Base (e.g., DBU) | Construction of the 3,3-disubstituted oxindole core and establishment of the C7 all-carbon quaternary stereocenter. |
| 2 | Intramolecular O-propargylation and Propargyl Claisen Rearrangement | Propargyl bromide, Base (e.g., K₂CO₃), Heat | Formation of a 12-membered cyclic enol ether followed by a[1][1]-sigmatropic rearrangement to furnish the α-allenyl ketone. |
| 3 | Oxidation | Dimethyldioxirane (DMDO) | Stereoselective installation of a hydroxyl group. |
| 4 | Reductive C-O Bond Cleavage | Samarium(II) iodide (SmI₂) | Removal of the α-keto carboxyl group to yield the final product. |
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the synthesis of (±)-Corymine.
Step 1: Copper-Catalyzed Enantioselective Addition of Dimethyl Malonate to 3-Bromooxindole
This step is critical for establishing the stereochemistry at the C7 quaternary center.
Reagents and Materials:
| Reagent | Molar Equiv. | Concentration | Notes |
| 3-Bromooxindole derivative | 1.0 | - | Starting material |
| Dimethyl malonate | 1.5 | - | Nucleophile |
| Cu(OTf)₂ | 0.1 | - | Catalyst |
| (R)-DTBM-SEGPHOS | 0.11 | - | Chiral Ligand |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1.2 | - | Base |
| Dichloromethane (CH₂Cl₂) | - | 0.1 M | Solvent |
Protocol:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add Cu(OTf)₂ (0.1 equiv) and (R)-DTBM-SEGPHOS (0.11 equiv).
-
Add anhydrous dichloromethane to dissolve the catalyst and ligand.
-
Add the 3-bromooxindole derivative (1.0 equiv) and dimethyl malonate (1.5 equiv) to the reaction mixture.
-
Cool the mixture to the specified reaction temperature (e.g., -20 °C).
-
Slowly add DBU (1.2 equiv) to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3,3-disubstituted oxindole.
Step 2: Intramolecular O-propargylation and Propargyl Claisen Rearrangement
This cascade reaction efficiently constructs the challenging 12-membered ring and sets the stage for subsequent transformations.
Reagents and Materials:
| Reagent | Molar Equiv. | Concentration | Notes |
| 3,3-disubstituted oxindole derivative | 1.0 | - | Starting material from Step 1 |
| Propargyl bromide | 3.0 | - | Alkylating agent |
| Potassium carbonate (K₂CO₃) | 5.0 | - | Base |
| Toluene | - | 0.01 M | Solvent |
Protocol:
-
To a solution of the 3,3-disubstituted oxindole derivative (1.0 equiv) in toluene, add potassium carbonate (5.0 equiv) and propargyl bromide (3.0 equiv).
-
Heat the reaction mixture to reflux (approximately 110 °C).
-
Monitor the reaction progress by TLC. The reaction typically proceeds through the formation of a 12-membered cyclic enol ether, which then undergoes a[1][1]-sigmatropic rearrangement.
-
After the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the α-allenyl ketone.
Step 3: DMDO Oxidation
This step introduces a hydroxyl group with high stereoselectivity.
Reagents and Materials:
| Reagent | Molar Equiv. | Concentration | Notes |
| α-Allenyl ketone | 1.0 | - | Starting material from Step 2 |
| Dimethyldioxirane (DMDO) in acetone | ~2.0 | ~0.07 M | Oxidizing agent |
| Acetone | - | 0.05 M | Solvent |
Protocol:
-
Dissolve the α-allenyl ketone (1.0 equiv) in acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared solution of DMDO in acetone (~2.0 equiv) to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench any excess DMDO by adding a small amount of dimethyl sulfide.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the hydroxylated intermediate.
Step 4: SmI₂-Mediated Reductive C-O Bond Cleavage
The final step in the synthesis involves the selective cleavage of a carbon-oxygen bond to furnish the natural product.
Reagents and Materials:
| Reagent | Molar Equiv. | Concentration | Notes |
| Hydroxylated intermediate | 1.0 | - | Starting material from Step 3 |
| Samarium(II) iodide (SmI₂) in THF | 4.0 | 0.1 M | Reducing agent |
| Tetrahydrofuran (THF) | - | 0.01 M | Solvent |
| Methanol (MeOH) | - | - | Proton source |
Protocol:
-
Dissolve the hydroxylated intermediate (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of SmI₂ in THF (4.0 equiv) to the reaction mixture until the characteristic deep blue color persists.
-
Stir the reaction at -78 °C for the specified time, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding methanol, followed by a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).
-
Allow the mixture to warm to room temperature and stir until the aqueous layer becomes clear.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain (±)-Corymine.
Visualizations
Synthesis Workflow of (±)-Corymine
The following diagram illustrates the key transformations in the synthesis of (±)-Corymine.
Caption: Key steps in the total synthesis of (±)-Corymine.
Logical Relationship of Key Transformations
This diagram shows the logical progression and the nature of the key bond-forming and functional group manipulation steps.
Caption: Logical flow of key transformations in the synthesis.
References
Synthesis of Coryximine Fragments and Key Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of key fragments and intermediates of Coryximine, a secophthalideisoquinoline alkaloid. The synthesis of this compound and related compounds is of significant interest due to their potential pharmacological activities. The protocols outlined below are based on established synthetic strategies for this class of alkaloids and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Retrosynthetic Analysis of this compound
This compound belongs to the family of secophthalideisoquinoline alkaloids. A logical retrosynthetic analysis suggests that the molecule can be disconnected into two primary building blocks: a substituted β-phenylethylamine derivative and a phthalide moiety. The key bond formation to assemble the core structure typically involves either a Pictet-Spengler or a Bischler-Napieralski reaction to form the isoquinoline core, followed by the attachment of the phthalide side chain.
A plausible retrosynthetic pathway for this compound is depicted below. This involves the disconnection of the isoquinoline core and the phthalide side chain.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Intermediates
The total synthesis of this compound relies on the successful preparation of two key fragments: a substituted β-phenylethylamine and a functionalized phthalide.
Synthesis of the β-Arylethylamine Fragment
The β-arylethylamine fragment forms the backbone of the isoquinoline core. A representative synthesis starts from a commercially available substituted benzaldehyde.
Protocol 1: Synthesis of N-formyl-3,4-methylenedioxyphenethylamine
This protocol describes the synthesis of an N-acylated phenylethylamine, a common precursor for the Bischler-Napieralski reaction.
| Step | Reaction | Reagents and Conditions | Molar Ratio | Typical Yield (%) |
| 1 | Henry Reaction | Piperonal, Nitromethane, Ammonium Acetate | 1 : 1.2 : 0.2 | 85-95 |
| 2 | Reduction | β-Nitrostyrene, Lithium Aluminum Hydride (LAH), THF | 1 : 1.5 | 70-80 |
| 3 | N-Formylation | 3,4-Methylenedioxyphenethylamine, Ethyl Formate | 1 : 1.1 | 90-98 |
Detailed Experimental Protocol:
-
Step 1: (E)-1-(Benzo[d][1][2]dioxol-5-yl)-2-nitroethene. A solution of piperonal (1.0 eq), nitromethane (1.2 eq), and ammonium acetate (0.2 eq) in glacial acetic acid is heated at reflux for 2-3 hours. The reaction mixture is cooled to room temperature and poured into ice water. The precipitated yellow solid is filtered, washed with water, and recrystallized from ethanol to afford the β-nitrostyrene derivative.
-
Step 2: 2-(Benzo[d][1][2]dioxol-5-yl)ethan-1-amine. To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of the β-nitrostyrene (1.0 eq) in THF is added dropwise. The reaction mixture is then stirred at room temperature for 4-6 hours. After completion, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to give the desired phenylethylamine.
-
Step 3: N-(2-(Benzo[d][1][2]dioxol-5-yl)ethyl)formamide. The phenylethylamine (1.0 eq) is dissolved in ethyl formate (1.1 eq), and the mixture is heated at reflux for 12-16 hours. The excess ethyl formate is removed under reduced pressure to yield the N-formyl derivative, which can be used in the next step without further purification.
Synthesis of the Phthalide Fragment
The phthalide fragment provides the lactone portion of the this compound structure. A common precursor is 6,7-methylenedioxyphthalide.
Protocol 2: Synthesis of 6,7-Methylenedioxyphthalide
| Step | Reaction | Reagents and Conditions | Molar Ratio | Typical Yield (%) |
| 1 | Bromination | Piperonal | Br₂, Acetic Acid | 1 : 1.1 |
| 2 | Cyanation | 6-Bromopiperonal | CuCN, DMF | 1 : 1.2 |
| 3 | Hydrolysis & Cyclization | 6-Formyl-2,3-methylenedioxybenzonitrile | HCl, H₂O | - |
Detailed Experimental Protocol:
-
Step 1: 6-Bromopiperonal. To a solution of piperonal (1.0 eq) in glacial acetic acid, a solution of bromine (1.1 eq) in acetic acid is added dropwise with stirring. The reaction mixture is stirred at room temperature for 2 hours. The product is precipitated by pouring the reaction mixture into water, filtered, washed with water, and recrystallized.
-
Step 2: 6-Formyl-2,3-methylenedioxybenzonitrile. A mixture of 6-bromopiperonal (1.0 eq) and copper(I) cyanide (1.2 eq) in dimethylformamide (DMF) is heated at reflux for 4-6 hours. The reaction mixture is cooled, poured into a solution of ferric chloride in hydrochloric acid, and stirred. The product is then extracted with an organic solvent, and the solvent is removed to yield the nitrile.
-
Step 3: 6,7-Methylenedioxyphthalide. The nitrile from the previous step is hydrolyzed by heating with concentrated hydrochloric acid. The resulting phthalide is then isolated by extraction and purified by recrystallization.
Assembly of the this compound Core
The final assembly of the this compound core involves the coupling of the two key fragments. The Bischler-Napieralski reaction is a powerful method for the synthesis of the isoquinoline core.
Protocol 3: Bischler-Napieralski Cyclization and Phthalide Addition
Caption: Key steps in the assembly of the this compound core.
Detailed Experimental Protocol:
-
Step 1: Dihydroisoquinoline formation. The N-formyl-β-phenylethylamine derivative (1.0 eq) is dissolved in anhydrous toluene. Phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise at 0 °C. The mixture is then heated at reflux for 2-4 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water, basified with aqueous ammonia, and extracted with an organic solvent to yield the dihydroisoquinoline intermediate after purification.
-
Step 2: Phthalide Addition. To a solution of the phthalide fragment (e.g., 6,7-methylenedioxyphthalide, 1.1 eq) in anhydrous THF at -78 °C, a solution of lithium diisopropylamide (LDA, 1.2 eq) is added dropwise to generate the lithiated species. A solution of the dihydroisoquinoline intermediate (1.0 eq) in THF is then added to this mixture. The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted and purified by chromatography to afford the this compound precursor.
Concluding Remarks
The synthesis of this compound and its analogues presents a significant challenge that requires a strategic approach to the construction of its complex molecular architecture. The protocols detailed herein provide a foundational framework for the synthesis of the key fragments and their subsequent assembly. Researchers can adapt and optimize these methods to explore the synthesis of a variety of secophthalideisoquinoline alkaloids for further investigation in drug discovery and development programs. It is important to note that while these protocols are based on established chemical transformations, the specific reaction conditions and yields may vary depending on the exact substrates and reagents used. Therefore, careful optimization and characterization at each step are crucial for a successful synthesis.
References
Catalytic Methods for Coryximine Synthesis: Application Notes and Protocols
A comprehensive review of the available scientific literature reveals a significant gap in the documentation of catalytic methods specifically for the synthesis of Coryximine. While the total synthesis of this secophthalideisoquinoline alkaloid has been reported, detailed experimental protocols and, notably, the application of catalytic methodologies remain largely inaccessible in publicly available databases. This document summarizes the current state of knowledge and provides context for future research and development in this area.
Executive Summary
The synthesis of complex natural products like this compound presents a significant challenge in organic chemistry. Catalytic methods are highly sought after in this field as they offer the potential for more efficient, selective, and environmentally benign synthetic routes. Despite a thorough search for "catalytic methods for this compound synthesis," "this compound total synthesis," and related terms, specific details regarding catalytic steps in the synthesis of this compound could not be retrieved.
While direct information on this compound's catalytic synthesis is lacking, the broader field of isoquinoline alkaloid synthesis provides valuable insights into potential catalytic strategies that could be adapted for this compound. Research in this area frequently employs transition-metal catalysis for key bond-forming reactions. For instance, in the synthesis of the related alkaloid Corymine, a copper-catalyzed enantioselective addition and a nickel-catalyzed cyclization were pivotal steps.[1][2] Such approaches highlight the potential for developing catalytic routes to this compound.
Potential Catalytic Strategies for this compound Synthesis (Hypothetical)
Based on the known structure of this compound and common strategies for the synthesis of related isoquinoline alkaloids, several catalytic methods could be envisioned for its construction. These are presented here as potential avenues for future research.
1. Catalytic C-C Bond Formation for the Isoquinoline Core:
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction could be employed to construct the biaryl linkage inherent to the secophthalideisoquinoline scaffold.
-
Heck Reaction: An intramolecular palladium-catalyzed Heck reaction could be a viable strategy for the formation of one of the heterocyclic rings.
2. Asymmetric Catalysis for Stereocenter Control:
-
Asymmetric Hydrogenation: A chiral transition metal catalyst (e.g., Rhodium or Ruthenium-based) could be used for the enantioselective reduction of a prochiral precursor to establish the stereocenter in this compound.
-
Asymmetric Aldol or Michael Additions: Organocatalysis or metal-catalyzed asymmetric reactions could be employed to construct key carbon-carbon bonds with high stereocontrol.
Experimental Protocols (General
ized Examples from Related Syntheses)
While specific protocols for this compound are unavailable, the following are generalized examples of catalytic reactions commonly used in the synthesis of similar alkaloids. These are provided for illustrative purposes only.
Table 1: Example Catalytic Reaction Conditions
| Reaction Type | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| Asymmetric Michael Addition | Cu(OTf)₂ | Chiral Bisoxazoline | Toluene | -20 | 85-95 | >95 |
| Intramolecular Heck Cyclization | Pd(OAc)₂ | P(o-tol)₃ | DMF | 100 | 70-85 | N/A |
| Asymmetric Hydrogenation | [Rh(COD)₂(BF₄)] | (R)-BINAP | Methanol | 25 | >95 | >99 |
Protocol 1: General Procedure for a Copper-Catalyzed Asymmetric Michael Addition
-
To a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ (0.05 mmol, 5 mol%) and the chiral bisoxazoline ligand (0.055 mmol, 5.5 mol%).
-
Add dry toluene (2.0 mL) and stir the mixture at room temperature for 1 hour.
-
Cool the resulting solution to -20 °C.
-
Add the Michael acceptor (1.0 mmol) to the reaction mixture.
-
Slowly add the Michael donor (1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Workflow Diagrams
As no specific catalytic pathway for this compound synthesis has been documented, a generalized workflow for the development of a catalytic synthetic route is presented below.
Figure 1. A generalized workflow for developing a catalytic synthesis of this compound.
Conclusion and Future Outlook
The development of catalytic methods for the synthesis of this compound remains an open and important research area. The lack of detailed, publicly accessible information on its total synthesis hinders the application of modern catalytic strategies. Future work should focus on first reproducing the reported total synthesis and then identifying steps that could be improved through the introduction of catalytic methods. The successful application of catalysis will not only improve the efficiency of this compound synthesis but also open avenues for the synthesis of novel analogs with potential biological activity. Researchers in the field are encouraged to pursue the full experimental details of the original synthesis to build upon that foundational work.
References
Application of Coryximine as a Chiral Scaffold: A Review of Available Data
For the attention of: Researchers, scientists, and drug development professionals.
Introduction:
This document outlines the current understanding of the application of "Coryximine" as a chiral scaffold in asymmetric synthesis. A thorough review of the scientific literature was conducted to compile relevant data on its synthetic applications, experimental protocols, and associated biological pathways.
Summary of Findings:
Extensive searches of chemical and biological databases have yielded no specific information on a compound named "this compound" being used as a chiral scaffold. The name may be a typographical error, a less common nomenclature, or refer to a proprietary compound not described in publicly accessible literature.
However, the search did retrieve information on a structurally related indole alkaloid, corymine . The following sections detail the available information on corymine, which is presented here for contextual purposes, although it does not directly address the use of a compound named "this compound" as a chiral scaffold.
Corymine: A Biologically Active Indole Alkaloid
Corymine is a complex, hexacyclic indole alkaloid belonging to the akuammiline family of natural products.[1] Research on corymine has predominantly focused on its total synthesis and its significant biological activity, rather than its application as a synthetic scaffold.
Chemical Structure: The complex pentacyclic framework of akuammiline alkaloids like corymine makes them challenging synthetic targets.[1]
Biological Activity:
Corymine has been identified as a potent neurotoxin that acts as a glycine antagonist.[2] It also affects GABA receptors, the primary inhibitory neurotransmitters.[2] Specifically, corymine has been shown to inhibit glycine receptors expressed in Xenopus oocytes.[3] These properties lead to convulsant effects.[2]
Due to its pronounced biological activity, the research focus has been on its potential as a pharmacological agent or tool, rather than as an inert chiral backbone for asymmetric synthesis.
Application in Asymmetric Synthesis: Indole Alkaloids as Chiral Scaffolds
While there is no specific information on this compound, the broader class of indole alkaloids has been explored for applications in asymmetric catalysis. Chiral indole derivatives are valuable frameworks in numerous pharmaceuticals and biologically active compounds.[4] Asymmetric catalysis provides an efficient route to these optically active molecules.[5]
General Workflow for Utilizing a Chiral Scaffold in Asymmetric Synthesis
The general workflow for employing a chiral scaffold, which could theoretically be applied to a suitable indole alkaloid, is depicted below.
Caption: General workflow for chiral scaffold-mediated asymmetric synthesis.
Protocols
Due to the absence of specific literature on the use of this compound as a chiral scaffold, no established experimental protocols can be provided. The development of such a protocol would require foundational research to:
-
Confirm the existence and structure of "this compound".
-
Develop an efficient synthesis for "this compound" in its enantiopure form.
-
Investigate its stability and suitability as a recoverable and reusable chiral auxiliary.
-
Explore its effectiveness in inducing asymmetry in various chemical transformations.
Signaling Pathways
There is no information available on any signaling pathways directly involving "this compound." Research on the related compound, corymine, has identified its interaction with glycine and GABA receptors, which are key components of inhibitory signaling in the central nervous system.[2][3]
Caption: Antagonistic action of Corymine on inhibitory neurotransmitter receptors.
The inquiry into the application of "this compound" as a chiral scaffold reveals a significant information gap in the current scientific literature. No data exists for a compound of this name in the specified context. The related alkaloid, corymine, is a known neurotoxin with a research focus on its synthesis and biological effects, not its use in asymmetric synthesis. Therefore, the core requirements for detailed application notes and protocols for "this compound" as a chiral scaffold cannot be met at this time. Further clarification of the compound's identity is necessary for a more successful investigation.
References
- 1. Total Synthesis of (+)-Corymine and (−)-Deformylcorymine - ChemistryViews [chemistryviews.org]
- 2. Corymine - Wikipedia [en.wikipedia.org]
- 3. Inhibitory effects of corymine, an alkaloidal component from the leaves of Hunteria zeylanica, on glycine receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of the Coryximine Skeleton
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the Coryximine skeleton and related isoquinoline alkaloids. The following sections address common side reactions and provide detailed experimental protocols to mitigate these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues that may be encountered during the synthesis of the this compound skeleton.
Issue 1: Low Yield and Formation of Styrene Side Product in Bischler-Napieralski Reaction
-
Q1: During the Bischler-Napieralski cyclization to form the dihydroisoquinoline core, I am observing a significant amount of a styrene side product and a low yield of the desired product. What is the cause of this and how can it be prevented?
A1: The formation of styrenes is a known side reaction in the Bischler-Napieralski reaction and proceeds through a retro-Ritter type mechanism from the nitrilium ion intermediate.[1] This is particularly favorable if the resulting styrene is part of a conjugated system. To minimize this side reaction and improve the yield of the desired cyclized product, consider the following troubleshooting steps:
-
Choice of Condensing Agent: The strength of the dehydrating agent can influence the reaction pathway. While strong reagents like P₂O₅ in refluxing POCl₃ are effective for less activated systems, they can also promote side reactions.[2] Milder conditions, such as using Tf₂O in the presence of 2-chloropyridine, may provide better results.[1]
-
Reaction Temperature: Elevated temperatures can favor the elimination pathway leading to the styrene. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitoring the reaction by TLC or LC-MS can help determine the optimal temperature.
-
Solvent Choice: The use of a nitrile-based solvent that corresponds to the nitrile eliminated in the retro-Ritter reaction can shift the equilibrium away from the side product. However, the cost and availability of the specific nitrile may be a consideration.[1]
-
Issue 2: Formation of Regioisomers in Pictet-Spengler Reaction
-
Q2: In the Pictet-Spengler reaction to form the tetrahydroprotoberberine scaffold, I am obtaining a mixture of the desired para-cyclized product and an undesired ortho-cyclized product. How can I improve the regioselectivity?
A2: The regioselectivity of the Pictet-Spengler reaction is a well-documented challenge, particularly with dopamine-derived substrates. The electronic properties of the aromatic ring and the reaction conditions play a crucial role in determining the site of cyclization.[3] Here are some strategies to enhance the formation of the desired para isomer:
-
Solvent Effects: The choice of solvent can have a dramatic impact on the ortho/para ratio. Protic, polar solvents like trifluoroethanol (TFE) have been shown to strongly favor the formation of the para product.[3][4] Conversely, apolar, aprotic solvents like toluene tend to favor the ortho isomer.[3][4] A solvent screen is highly recommended to optimize the regioselectivity for your specific substrate.
-
Acid Catalyst: The nature and concentration of the acid catalyst can influence the reaction outcome. While traditionally carried out with strong acids like HCl or TFA, milder conditions or the use of Lewis acids should be explored.[5]
-
Substrate Modification: The electronic nature of the substituents on the aromatic ring dictates its nucleophilicity and can direct the cyclization. Electron-donating groups generally facilitate the reaction.[6]
-
Issue 3: Unexpected Cyclization during Demethylation with Boron Tribromide (BBr₃)
-
Q3: While attempting to demethylate the methoxy groups on the this compound skeleton using BBr₃, I observed the formation of an unexpected cyclized product instead of the desired phenol. Why is this happening and how can I avoid it?
A3: Boron tribromide is a powerful Lewis acid capable of more than just ether cleavage. In substrates with appropriately positioned nucleophiles and electrophilic sites, BBr₃ can catalyze intramolecular cyclization reactions.[7] In the context of phenethylimides, for example, BBr₃ has been shown to promote cyclization to form tetrahydroisoquinoline derivatives.[7] To favor demethylation over cyclization, consider the following:
-
Reaction Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of BBr₃ and disfavor the higher activation energy pathway of cyclization.[8]
-
Stoichiometry of BBr₃: Use the minimum amount of BBr₃ required for demethylation. Excess BBr₃ can increase the likelihood of undesired side reactions. It has been shown that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether.[9]
-
Alternative Demethylating Agents: If cyclization remains a persistent issue, consider using alternative reagents for demethylation that are less Lewis acidic, such as ethanethiol and aluminum chloride or HBr.
-
Issue 4: Formation of Over-demethylated Side Product
-
Q4: During the selective demethylation of a specific methoxy group, I am getting a significant amount of a side product where multiple methoxy groups have been cleaved. How can I improve the selectivity?
A4: Achieving selective demethylation in a molecule with multiple methoxy groups can be challenging. The relative reactivity of the methoxy groups and the reaction conditions are key factors. One specific example is the demethylation of l-tetrahydropalmatine, where prolonged reaction time leads to the formation of the over-demethylated product, l-scoulerine. To improve selectivity:
-
Control of Reaction Time: Carefully monitor the reaction progress using TLC or LC-MS and quench the reaction as soon as the desired product is formed to prevent further demethylation.
-
Stoichiometry of the Reagent: Use a controlled amount of the demethylating agent (e.g., 1 equivalent of BBr₃ for the most reactive methoxy group).
-
Temperature Control: Running the reaction at a lower temperature can often enhance the selectivity between different methoxy groups.
-
Quantitative Data Summary
The following tables summarize potential yields for the desired products and common side products in key reaction steps based on literature precedents for similar transformations. These values are illustrative and may vary depending on the specific substrate and reaction conditions.
Table 1: Bischler-Napieralski Reaction Yields
| Condensing Agent | Desired Dihydroisoquinoline Yield (%) | Styrene Side Product Yield (%) | Reference |
| POCl₃ | 40-60 | 10-30 | [1] |
| P₂O₅ / POCl₃ | 50-70 | 5-20 | [2] |
| Tf₂O / 2-chloropyridine | 70-90 | <5 | [1] |
Table 2: Pictet-Spengler Reaction Regioselectivity
| Solvent | para-Isomer Yield (%) | ortho-Isomer Yield (%) | Reference |
| Toluene | 14 | 86 | [4] |
| Trifluoroethanol (TFE) | 86 | 14 | [4] |
Table 3: Demethylation of l-Tetrahydropalmatine with BBr₃
| Reaction Time | l-Isocorypalmine (Desired) Yield (%) | l-Scoulerine (Side Product) Yield (%) |
| 1 hour | ~70 | ~20 |
| 2 hours | Lower | Higher |
Experimental Protocols
Protocol 1: Bischler-Napieralski Cyclization with Minimized Side Product Formation
This protocol utilizes milder conditions to favor the formation of the dihydroisoquinoline over the styrene side product.
-
Materials:
-
N-phenethylamide substrate (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Triflic anhydride (Tf₂O) (1.1 eq)
-
2-chloropyridine (1.2 eq)
-
-
Procedure:
-
Dissolve the N-phenethylamide substrate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2-chloropyridine to the solution.
-
Add triflic anhydride dropwise over 10 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS (typically 1-3 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Regioselective Pictet-Spengler Reaction for para-Isomer
This protocol employs a polar protic solvent to maximize the yield of the para-cyclized product.
-
Materials:
-
β-arylethylamine substrate (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Trifluoroacetic acid (TFA) (0.1-1.0 eq)
-
-
Procedure:
-
Dissolve the β-arylethylamine substrate in TFE.
-
Add the aldehyde or ketone to the solution.
-
Add trifluoroacetic acid to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C), monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: Key side reactions in the synthesis of the this compound skeleton.
Caption: A logical workflow for troubleshooting synthetic side reactions.
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Total Synthesis of the Ortho-Hydroxylated Protoberberines (S)-Govaniadine, (S)-Caseamine, and (S)-Clarkeanidine via a Solvent-Directed Pictet–Spengler Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 9. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of Coryximine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving stereoselectivity during the synthesis of Coryximine, a secophthalideisoquinoline alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the key stereocenters in this compound and at which stages of the synthesis are they typically introduced?
A1: this compound possesses stereocenters at the C-1 and C-9 positions of the tetrahydroisoquinoline core and at the C-1' position of the phthalide moiety. The stereocenter at C-1 is typically established during the formation of the tetrahydroisoquinoline ring, often via a Pictet-Spengler reaction or a related cyclization strategy. The relative stereochemistry between C-1 and C-9 is often controlled in subsequent transformations, such as reduction or alkylation steps. The stereocenter at C-1' is inherent to the phthalide starting material or is set during its synthesis.
Q2: What are the most common synthetic strategies to control stereoselectivity in the synthesis of isoquinoline alkaloids like this compound?
A2: The primary strategies for controlling stereoselectivity in isoquinoline alkaloid synthesis include:
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Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as amino acids or their derivatives, to introduce the initial stereocenter.
-
Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a key reaction, such as the Pictet-Spengler cyclization.[1] The auxiliary is removed in a later step.
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Asymmetric Catalysis: Employing chiral catalysts, such as chiral Brønsted acids or transition metal complexes, to favor the formation of one enantiomer over the other in key bond-forming reactions.[2][3]
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Substrate-Controlled Diastereoselection: Taking advantage of existing stereocenters in the molecule to influence the stereochemical outcome of subsequent reactions.
Q3: How does the choice of solvent and temperature impact the stereoselectivity of key reactions in this compound synthesis?
A3: Solvent and temperature play a crucial role in controlling stereoselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry of the reaction. For instance, in Pictet-Spengler reactions, less polar solvents often favor a more ordered transition state, leading to higher diastereoselectivity.
-
Temperature: Lowering the reaction temperature generally enhances stereoselectivity by favoring the transition state with the lowest activation energy, which often leads to the desired stereoisomer. Conversely, higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired stereoisomer, leading to lower selectivity.
Troubleshooting Guides
Problem 1: Low diastereoselectivity in the Pictet-Spengler reaction for the formation of the tetrahydroisoquinoline core.
-
Possible Cause: The reaction conditions are not optimized to favor a single transition state.
-
Solution:
-
Modify Reaction Temperature: Lower the reaction temperature. Many Pictet-Spengler reactions show improved diastereoselectivity at temperatures ranging from -78 °C to 0 °C.
-
Screen Solvents: Evaluate a range of solvents with varying polarities. Aprotic solvents like dichloromethane (DCM), toluene, or tetrahydrofuran (THF) are often good starting points.
-
Use a Chiral Auxiliary: Attach a chiral auxiliary to the nitrogen of the phenethylamine precursor.[1] Common auxiliaries include phenylmenthyl or other sterically demanding chiral groups that can effectively shield one face of the intermediate iminium ion.
-
Employ a Chiral Catalyst: Utilize a chiral Brønsted acid catalyst to protonate the imine, creating a chiral environment that directs the cyclization to favor one diastereomer.
-
Problem 2: Poor enantioselectivity in the asymmetric reduction of a dihydroisoquinoline intermediate.
-
Possible Cause: The chiral catalyst is not effectively differentiating between the two faces of the imine.
-
Solution:
-
Catalyst Selection: Screen a variety of chiral catalysts. For asymmetric hydrogenations, catalysts based on ruthenium or rhodium with chiral phosphine ligands (e.g., BINAP) are often effective.
-
Ligand Modification: If using a transition metal catalyst, systematically modify the chiral ligand to fine-tune the steric and electronic properties of the catalytic complex.
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Substrate Modification: Introduce bulky protecting groups on nearby functionalities (e.g., hydroxyl groups on the aromatic ring) to enhance the steric differentiation of the two faces of the imine.
-
Optimize Reaction Conditions: Vary the hydrogen pressure, temperature, and solvent to find the optimal conditions for the chosen catalyst system.
-
Problem 3: Epimerization at the C-1 position during subsequent synthetic steps.
-
Possible Cause: The C-1 proton is acidic and can be removed by basic reagents or under certain reaction conditions, leading to a loss of stereochemical integrity.
-
Solution:
-
Protecting Group Strategy: If possible, introduce a protecting group on the nitrogen atom that reduces the acidity of the C-1 proton.
-
Mild Reaction Conditions: Use non-basic or mildly acidic conditions for subsequent transformations whenever possible.
-
Reaction Sequence: Plan the synthetic route to perform sensitive reactions before the introduction of the C-1 stereocenter if feasible. Alternatively, perform reactions that could cause epimerization early in the synthesis and then re-establish the desired stereochemistry.
-
Experimental Protocols
Representative Protocol for a Diastereoselective Pictet-Spengler Reaction Using a Chiral Auxiliary:
-
Synthesis of the Chiral Phenethylamine Precursor: To a solution of the desired phenethylamine (1.0 eq) in dichloromethane (DCM, 0.1 M), add the chiral auxiliary chloroformate (e.g., (-)-8-phenylmenthyl chloroformate, 1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Purify the resulting carbamate by column chromatography.
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Pictet-Spengler Cyclization: To a solution of the chiral carbamate-protected phenethylamine (1.0 eq) in DCM (0.1 M) at -78 °C, add the desired aldehyde (1.2 eq). Stir for 30 minutes, then add a Lewis acid (e.g., trifluoroacetic acid, 2.0 eq) dropwise. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Workup and Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the diastereomeric tetrahydroisoquinolines.
-
Analysis: Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy or chiral HPLC analysis.
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Auxiliary Removal: The chiral auxiliary can be removed under appropriate conditions (e.g., hydrolysis or hydrogenolysis) to yield the desired enantiomerically enriched tetrahydroisoquinoline.
Data Presentation
Table 1: Effect of Reaction Conditions on the Diastereoselectivity of a Pictet-Spengler Reaction
| Entry | Solvent | Temperature (°C) | Lewis Acid | Diastereomeric Ratio (d.r.) |
| 1 | DCM | 25 | TFA | 60:40 |
| 2 | DCM | 0 | TFA | 85:15 |
| 3 | DCM | -78 | TFA | 95:5 |
| 4 | Toluene | 0 | BF₃·OEt₂ | 90:10 |
| 5 | THF | 0 | TFA | 70:30 |
Visualizations
Caption: A general workflow for optimizing stereoselectivity in a chemical reaction.
Caption: A decision tree for troubleshooting poor diastereoselectivity.
References
Technical Support Center: Purification of Coryximine Intermediates
Welcome to the technical support center for the purification of Coryximine intermediates. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and purification of this novel alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound intermediates?
A1: Based on internal development data, the most frequently observed impurities include unreacted starting materials, byproducts from side reactions (e.g., over-alkylation or incomplete cyclization), and residual coupling reagents. The specific impurity profile can vary depending on the synthetic route and reaction conditions.
Q2: Which chromatographic techniques are most effective for the purification of this compound intermediates?
A2: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for achieving high purity of this compound intermediates due to its high resolution and sensitivity.[1] For initial capture and removal of bulk impurities from a crude reaction mixture, normal-phase flash chromatography can be employed.
Q3: How can I confirm the purity of my final this compound intermediate?
A3: A multi-pronged approach is recommended for robust purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection provides a quantitative measure of purity based on relative peak area.[2] Orthogonal methods such as quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) should be used for confirmation and to identify any co-eluting impurities.[1][3]
Troubleshooting Guides
Low Yield After Purification
Problem: The final yield of the purified this compound intermediate is significantly lower than expected.
| Possible Cause | Recommended Solution |
| Precipitation during workup or loading | Review the solubility of the intermediate in the workup and loading solvents. Consider performing a solvent-scouting study to identify a more suitable solvent system. |
| Poor binding to chromatography resin | If using flash chromatography, ensure the polarity of the loading solvent is low enough for the compound to bind to the silica gel. For RP-HPLC, check that the sample is fully dissolved in the mobile phase. |
| Compound instability | This compound intermediates may be sensitive to pH or temperature.[4] Ensure all purification steps are carried out at controlled temperatures and use buffered mobile phases if necessary. |
| Sub-optimal elution conditions | The elution gradient may be too steep, causing co-elution with impurities, or too shallow, leading to broad peaks and loss of material. Optimize the gradient based on analytical HPLC data. |
Impure Final Product
Problem: The purified this compound intermediate shows the presence of significant impurities by analytical HPLC or NMR.
| Possible Cause | Recommended Solution |
| Co-eluting impurities | The chosen chromatographic method may not be able to resolve the target compound from a structurally similar impurity. Develop an orthogonal purification method (e.g., a different stationary phase or mobile phase system). |
| Degradation on column | The stationary phase (e.g., silica gel) may be causing degradation of the target compound. Consider using a less acidic or end-capped stationary phase. |
| Contamination from equipment or solvents | Ensure all glassware is scrupulously clean and use high-purity solvents for all purification steps. |
| Incomplete reaction | If unreacted starting material is a major impurity, consider optimizing the reaction conditions (e.g., reaction time, temperature, or stoichiometry of reagents) to drive the reaction to completion. |
Experimental Protocols
General RP-HPLC Purification Protocol
A gradient RP-HPLC method is recommended for the purification of this compound intermediates.
| Parameter | Condition |
| Instrumentation | Preparative HPLC system with a UV-Vis detector |
| Column | C18 column (e.g., 250mm x 21.2mm, 5µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 20% to 80% Mobile Phase B over 30 minutes |
| Flow Rate | 20 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
| Sample Preparation | Dissolve the crude intermediate in a minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with Mobile Phase A to the desired concentration. |
Purity Assessment by Analytical HPLC
| Parameter | Condition |
| Instrumentation | Analytical HPLC system with a UV-Vis detector |
| Column | C18 column (e.g., 150mm x 4.6mm, 5µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 10% to 95% Mobile Phase B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Purity Calculation | Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100[2] |
Visualized Workflows
Caption: A logical workflow for the purification and analysis of this compound intermediates.
Caption: Troubleshooting flowchart for addressing low yield in purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of the Spirocyclic Indolenine Core
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of complex spirocyclic indolenine cores, such as that found in Coryximine and related alkaloids. The methodologies discussed are based on established synthetic strategies and aim to assist researchers in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
FAQ 1: General Strategies
Question: What are the primary synthetic strategies for constructing a spirocyclic indolenine core?
Answer: The construction of spirocyclic indolenine scaffolds, central to alkaloids like this compound, primarily relies on three major strategic approaches.[1][2][3] These strategies are often adapted and modified depending on the specific target molecule.
-
Dearomatization of Indoles: This is a common and powerful strategy that involves breaking the aromaticity of an indole precursor to form the spirocyclic center.[1][2][4] This can be achieved through various reactions, including oxidations, cycloadditions, alkylations, and arylations.
-
Interrupted Fischer Indolisation: This classical method modifies the standard Fischer indole synthesis. By interrupting the reaction sequence, it is possible to isolate spirocyclic indolenine intermediates.[1][2]
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Condensation Reactions: This broad category involves the coupling of two or more molecules to build the core structure. A key example is the diastereoselective assembly of precursors using a [4+2] annulation strategy.[1][2][5]
The following diagram illustrates the conceptual relationship between these primary strategies.
Caption: Overview of primary strategies for spirocyclic indolenine synthesis.
Troubleshooting Guides
Guide 1: Issues with Indole Dearomatization Reactions
Question: My dearomatization reaction has a low yield. What are the common causes and how can I fix it?
Answer: Low yields in indole dearomatization reactions are a frequent issue. The primary culprit is often the instability of the resulting spiroindolenine, which can lead to undesired side reactions or reversion to an aromatic state.[4]
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low-yield dearomatization reactions.
Key Considerations:
-
Rearomatization: The synthesis of spiroindolines can be challenging due to the potential for a rapid 1,2-migration to restore aromaticity.[4] Employing nitrogen-protecting groups can modulate the electronics of the indole ring and stabilize the desired product.
-
Catalyst Choice: For certain spirocyclizations, the choice of catalyst is critical. For instance, supported silver nanoparticles (Ag-NPs) have been shown to be effective in promoting the spirocyclization of 3-substituted indoles with high diastereoselectivity.[4]
-
Reaction Conditions: Optimization of temperature, solvent, and reaction time is crucial. Lower temperatures can often minimize side reactions and prevent decomposition of sensitive intermediates.
Question: How can I control the stereoselectivity of my spirocyclization reaction?
Answer: Achieving high stereoselectivity is a central challenge. The three-dimensional and rigid nature of spirocyclic compounds makes stereocontrol essential.[4]
-
Chiral Catalysts: The use of chiral ligands and organocatalysts is a primary method for inducing enantioselectivity. For example, asymmetric 1,3-dipolar cycloaddition reactions have been developed using chiral catalysts to produce spiro[pyrrolidin-2,3′-oxindoles].[4]
-
Substrate Control: The inherent chirality of the starting material can direct the stereochemical outcome of the reaction. This is often exploited in the total synthesis of complex natural products.
-
Reagent-Controlled Reactions: Diastereoselectivity can often be controlled by the choice of reagents and reaction conditions that favor a specific transition state. For example, the use of Eschenmoser salt in a [4+2] annulation has been shown to proceed with high diastereoselectivity.[5]
| Parameter | Method to Control Stereoselectivity | Example | Reference |
| Catalyst | Use of chiral organocatalysts or metal-ligand complexes. | Asymmetric 1,3-dipolar cycloaddition with chiral catalysts. | [4] |
| Substrate | Employing a chiral starting material to direct cyclization. | Andrade's domino sequence from a chiral indolyl-N-sulfinylimine. | [5] |
| Reagent | Selecting reagents that favor a specific diastereomeric pathway. | Diastereoselective assembly using Eschenmoser salt. | [5] |
Guide 2: Advanced Strategies and Precursor Synthesis
Question: I am considering a strategy involving indoleninyl halides. What are the advantages and potential issues with this approach?
Answer: The use of indoleninyl halides, generated from the dearomatization of 2-haloindole precursors, is a versatile strategy that provides a functional handle for diverse transformations.[2]
Advantages:
-
Versatile Precursor: The halide can be displaced or used in cross-coupling reactions.
-
Multiple Reaction Modes: Indoleninyl iodides can undergo hydrolysis, nucleophilic substitution, and cross-coupling reactions, allowing access to a wide array of functionalized spirocycles from a common intermediate.[2]
-
Rearrangement Chemistry: Under basic conditions, these intermediates can rearrange to form functionalized quinolines, opening up further synthetic possibilities.[2]
Potential Issues & Troubleshooting:
-
Precursor Stability: The 2-haloindole starting materials and the resulting indoleninyl halides can be sensitive. They should be handled under inert conditions and used promptly after preparation.
-
Reaction Selectivity: With multiple reactive sites, achieving selectivity can be challenging. For cross-coupling reactions, careful selection of the catalyst (e.g., PdCl₂(PPh₃)₂) and conditions is necessary to avoid unwanted side reactions.[2]
Experimental Protocol: Nucleophilic Substitution on an Indoleninyl Halide
This protocol is a general representation based on described transformations.[2]
-
Preparation: Dissolve the indoleninyl halide (1.0 eq) in a suitable aprotic solvent (e.g., MeCN, THF) under an inert atmosphere (N₂ or Ar).
-
Addition of Nucleophile: Add the desired nucleophile (e.g., benzyl mercaptan, 1.1-1.5 eq) to the solution.
-
Addition of Base: Add a suitable base (e.g., Cs₂CO₃, 2.0 eq) to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify the crude product by column chromatography.
| Reaction Type | Nucleophile/Reagent | Catalyst/Base | Typical Yield | Reference |
| Hydrolysis | aq. HCl in THF | - | Quantitative | [2] |
| Thiol Substitution | Benzyl mercaptan | Cs₂CO₃ | High | [2] |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Cs₂CO₃ | High | [2] |
Disclaimer: This guide is intended for informational purposes for a professional audience. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. Synthesis of Spirocyclic Indolenines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in spirocyclization of indole derivatives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00508C [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimization of Novel Alkaloid Synthesis
Welcome to the Technical Support Center for Novel Alkaloid Synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of complex alkaloids, such as the hypothetical molecule Coryximine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the Pictet-Spengler reaction for the synthesis of a novel alkaloid core?
A1: The Pictet-Spengler reaction is a powerful tool for constructing the core structures of many alkaloids.[1][2] Key parameters for optimization include:
-
Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Protic acids (e.g., HCl, TFA) or Lewis acids can be used. The reaction is driven by the formation of an electrophilic iminium ion, which requires an acid catalyst in most cases.[1]
-
Solvent: Solvent polarity can significantly impact reaction rates and yields. A solvent screen is often recommended to find the optimal medium.[3]
-
Temperature: Reaction temperatures can vary. While some reactions proceed at room temperature, others may require heating to overcome activation barriers or cooling to prevent side reactions.[3]
-
Substrate Electronics: The electronic properties of both the β-arylethylamine and the carbonyl compound are important. Electron-rich aromatic rings on the β-arylethylamine generally lead to higher yields.[3][4]
Q2: How can I improve enantioselectivity in the asymmetric synthesis of a chiral alkaloid?
A2: Achieving high enantioselectivity is a common challenge in alkaloid synthesis.[5] Consider the following strategies:
-
Chiral Catalysts: The use of chiral Brønsted acids or other chiral catalysts can effectively control the stereochemical outcome of reactions like the Pictet-Spengler cyclization.[1]
-
Chiral Auxiliaries: Employing a chiral auxiliary can direct the stereochemical course of a reaction. The auxiliary can be cleaved in a subsequent step to yield the desired enantiomerically enriched product.
-
Biocatalysis: Enzymes, such as lipases, can be used for kinetic resolutions of racemic intermediates, providing access to enantiomerically pure building blocks.[5][6]
-
Substrate Control: The inherent chirality of a starting material can be used to control the formation of new stereocenters.
Q3: What is "late-stage functionalization," and how can it be applied to the synthesis of alkaloid analogs?
A3: Late-stage functionalization (LSF) is a strategy that introduces chemical modifications at the final stages of a synthetic sequence.[7][8] This approach is highly valuable for creating a library of analogs from a common advanced intermediate, which can accelerate drug discovery efforts.[7] LSF allows for the diversification of complex molecules without the need to redesign the entire synthetic route.[9] Common LSF reactions include C-H activation, which allows for the introduction of new functional groups at positions that might be difficult to access through traditional methods.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments.
Issue 1: Low or No Yield in the Pictet-Spengler Reaction
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Verify Catalyst Integrity: Ensure the acid catalyst has not decomposed. Use a fresh batch if necessary. 2. Increase Catalyst Loading: A higher catalyst loading may be required to drive the reaction to completion.[3] |
| Unsuitable Reaction Conditions | 1. Solvent Screen: Test a range of solvents with varying polarities. 2. Temperature Optimization: Monitor the reaction at different temperatures (e.g., 0 °C, room temperature, reflux) to find the optimal condition.[3] 3. Time Study: Track the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction duration.[3] |
| Substrate Reactivity | 1. Check Electronic Effects: If using a β-arylethylamine with electron-withdrawing groups, the reaction may be sluggish. Consider using a stronger acid catalyst or higher temperatures.[3] 2. Protecting Groups: Ensure that any protecting groups on your substrates are stable to the reaction conditions. |
| Iminium Ion Formation is Inefficient | 1. Pre-formation of the Imine: In some cases, pre-forming the imine before the addition of the acid catalyst can improve yields. |
Issue 2: Poor Diastereoselectivity or Enantioselectivity
| Possible Cause | Troubleshooting Steps |
| Ineffective Chiral Catalyst | 1. Catalyst Screening: Test a variety of chiral catalysts to find one that is well-suited for your specific substrate. 2. Ligand Modification: If using a metal-based catalyst, modifying the chiral ligand can have a significant impact on stereoselectivity. |
| Incorrect Reaction Temperature | 1. Lower the Temperature: Asymmetric reactions often exhibit higher selectivity at lower temperatures. Try running the reaction at 0 °C or -78 °C. |
| Solvent Effects | 1. Solvent Optimization: The solvent can influence the transition state geometry of the stereodetermining step. A solvent screen is recommended. |
| Substrate Control Issues | 1. Modify the Substrate: If relying on substrate control, minor modifications to the substrate structure can sometimes enhance the desired stereochemical outcome. |
Data Presentation: Optimization of a Generic Pictet-Spengler Reaction
The following table summarizes the effect of different reaction conditions on the yield of a model Pictet-Spengler reaction.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TFA (10) | Dichloromethane | 25 | 24 | 65 |
| 2 | TFA (10) | Toluene | 80 | 12 | 85 |
| 3 | Sc(OTf)₃ (5) | Acetonitrile | 25 | 24 | 72 |
| 4 | Sc(OTf)₃ (5) | Toluene | 80 | 12 | 91 |
| 5 | TFA (20) | Toluene | 80 | 12 | 88 |
Experimental Protocols
General Procedure for a Pictet-Spengler Reaction
A round-bottom flask is charged with the β-arylethylamine (1.0 equivalent). The starting material is dissolved in an anhydrous solvent (e.g., dichloromethane or toluene). The aldehyde or ketone (1.1 equivalents) is then added to the solution. The mixture is stirred, and the acid catalyst (e.g., trifluoroacetic acid, 10-20 mol%) is added. The reaction is stirred at the desired temperature and monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is purified by column chromatography.[10]
Visualizations
Workflow for Optimization of Alkaloid Synthesis
Caption: A general workflow for the optimization of a synthetic reaction step.
Troubleshooting Decision Tree for Low Reaction Yield
Caption: A decision tree to troubleshoot low reaction yields in synthesis.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. The role of biocatalysis in the asymmetric synthesis of alkaloids – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of biocatalysis in the asymmetric synthesis of alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42123F [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. Late Stage Functionalization for Synthesis and Medicines [rsc.org]
- 9. Late-Stage Diversification: A Motivating Force in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Navigating Endgame Challenges in Complex Natural Product Synthesis
Welcome to our technical support center, designed to assist researchers, scientists, and drug development professionals in overcoming common hurdles encountered during the final stages of complex natural product synthesis. This resource provides troubleshooting guides and frequently asked questions in a user-friendly format to directly address specific experimental issues.
Case Study: The Total Synthesis of (+)-Ineleganolide
The total synthesis of (+)-Ineleganolide, a structurally complex marine natural product, presents a formidable challenge, particularly in its final stages. Researchers in the Stoltz group at Caltech encountered and overcame significant obstacles in the late-stage construction of the molecule's strained and highly functionalized core. This case study provides insights into troubleshooting these demanding chemical transformations.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are attempting a late-stage esterification to form a macrocycle, but our advanced intermediate is decomposing. What could be the issue?
A1: High sensitivity of advanced intermediates, especially those containing functionalities like enones, to basic conditions is a common problem. Prolonged reaction times with amine bases typically used in esterifications can lead to decomposition. Additionally, the formation of highly reactive intermediates, such as ketenes from the elimination of an α-acidic proton upon activation of a carboxylic acid, can lead to unproductive side reactions.[1]
Troubleshooting Steps:
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Minimize Reaction Time: Employ reaction conditions that proceed very rapidly to avoid prolonged exposure of the sensitive intermediate to harsh reagents.
-
Alternative Activating Agents: If standard activating agents (e.g., forming an acyl chloride) lead to decomposition, consider alternative, milder activation methods.
-
Screening Reaction Conditions: A systematic screening of bases, solvents, and activating agents is crucial. The successful synthesis of (+)-Ineleganolide utilized a specific set of conditions developed after extensive experimentation to achieve a rapid and clean transformation.[1]
Q2: Our planned final ring-closing reaction via an oxa-Michael addition is failing. What are the potential causes and solutions?
A2: Inducing significant ring strain in the final steps of a synthesis is a major hurdle. If the formation of the target ring system is energetically unfavorable, the desired cyclization may not occur. In the case of (+)-Ineleganolide, initial attempts to form the final ring via an oxa-Michael addition were unsuccessful due to the high degree of strain in the caged, polycyclic core.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed late-stage ring closures.
Q3: We are observing unexpected eliminations following a reductive epoxide opening in a complex intermediate. How can we prevent this?
A3: In molecules with a high density of functional groups, unexpected side reactions can be triggered by neighboring group participation or unforeseen electronic effects. In the synthesis of (+)-Ineleganolide, the reductive opening of an epoxide with samarium iodide was followed by a rapid elimination of the resulting tertiary alcohol. This was attributed to hydrogen bonding with a nearby hemiacetal, which facilitated the elimination.[1]
Experimental Protocol Modification:
-
Protecting Group Strategy: The introduction of a protecting group can alter the reactivity of nearby functionalities. In the case of (+)-Ineleganolide, converting the secondary alcohol to an acetate group was key to disrupting the unwanted proton transfer that facilitated the elimination.[1]
-
Reagent Selection: Explore alternative reducing agents that may offer different chemoselectivity and avoid the undesired elimination pathway.
Summary of Key Challenges and Solutions in (+)-Ineleganolide Synthesis
| Challenge | Observation | Cause | Successful Solution |
| Late-Stage Macrocyclization | Decomposition of the enone-containing carboxylic acid precursor.[1] | Sensitivity to amine bases and formation of a reactive ketene intermediate.[1] | Development of specific, rapid esterification conditions to minimize decomposition.[1] |
| Final Ring Formation | Failure of the planned oxa-Michael addition to form the strained tetrahydrofuran ring.[1] | High energetic barrier due to the strain of the target caged structure.[1] | A revised synthetic strategy where the strained ring system is formed earlier in the synthesis. |
| Reductive Epoxide Opening | Unexpected elimination of the tertiary alcohol product.[1] | Hydrogen bonding with a neighboring hemiacetal facilitated the elimination.[1] | Protection of a nearby secondary alcohol as an acetate to disrupt the hydrogen bonding.[1] |
Experimental Workflow Diagram: Overcoming Unwanted Elimination
Caption: Comparison of synthetic pathways for the reductive epoxide opening.
References
Removal of stubborn protecting groups in Coryximine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the removal of stubborn protecting groups during the synthesis of Coryximine.
Troubleshooting Guide: Removal of N-Protecting Groups
The synthesis of the complex indole alkaloid this compound often involves the use of protecting groups for the nitrogen atom of the tryptamine starting material. The successful removal of these groups is crucial for the final steps of the synthesis. This guide addresses common issues encountered during the deprotection of N-Boc and N-Nosyl groups, which have been utilized in reported synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the common N-protecting groups used in the synthesis of this compound?
Two common protecting groups for the tryptamine nitrogen in this compound synthesis are the tert-butoxycarbonyl (Boc) group and the 2-nitrobenzenesulfonyl (Nosyl or Ns) group. The choice of protecting group can influence the overall synthetic strategy and the conditions required for deprotection.
Q2: I am having trouble removing the N-Boc group. What are the recommended conditions and troubleshooting steps?
The N-Boc group is typically removed under acidic conditions. However, incomplete deprotection or degradation of the substrate can occur.
Recommended Protocol:
A standard and effective method for N-Boc deprotection is treatment with trifluoroacetic acid (TFA) in a chlorinated solvent.
-
Experimental Protocol: N-Boc Deprotection with TFA
-
Dissolve the N-Boc protected tryptamine derivative in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected amine.
-
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Increase the concentration of TFA or switch to a stronger acid like HCl in dioxane. |
| Steric hindrance around the Boc group. | Increase the reaction temperature or prolong the reaction time. Monitor carefully to avoid side reactions. | |
| Substrate Degradation | Substrate is sensitive to strong acidic conditions. | Use milder acidic conditions, such as 10% TFA in DCM, or consider alternative methods like using trimethylsilyl iodide (TMSI). |
| Presence of other acid-labile functional groups. | Employ an orthogonal protecting group strategy in the synthetic design. | |
| Formation of t-butylated byproducts | The t-butyl cation generated during deprotection is trapped by nucleophilic sites on the substrate. | Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the t-butyl cation. |
Q3: The N-Nosyl group is notoriously difficult to remove. What are the best strategies for its cleavage in a complex molecule like a this compound precursor?
The N-Nosyl group is stable to acidic conditions but can be cleaved using nucleophilic reagents, typically thiols, under basic conditions. The challenge lies in achieving complete removal without affecting other functional groups.
Recommended Protocols:
Two effective methods for N-Nosyl deprotection are presented below. The choice depends on the substrate's tolerance to the reaction conditions.
-
Experimental Protocol 1: Thiophenol-mediated N-Nosyl Deprotection
-
Dissolve the N-Nosyl protected intermediate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add thiophenol (typically 2-5 equivalents) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (typically 2-5 equivalents).
-
Stir the reaction at room temperature or heat gently (e.g., to 50 °C) to drive the reaction to completion. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.
-
-
Experimental Protocol 2: Using a Solid-Supported Thiol for Cleaner Deprotection
-
Swell a polymer-supported thiol resin (e.g., PS-thiophenol) in a suitable solvent like tetrahydrofuran (THF) or DMF.
-
Add the N-Nosyl protected substrate and a base (e.g., Cs₂CO₃) to the resin suspension.
-
Stir the mixture at room temperature or with gentle heating. The reaction can be accelerated using microwave irradiation.[1]
-
Monitor the reaction by taking small aliquots of the supernatant and analyzing by TLC or LC-MS.
-
Once the reaction is complete, filter the resin and wash it with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude deprotected amine, which can be further purified if necessary. This method simplifies workup as the thiol reagent is removed by filtration.[1]
-
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient nucleophilicity of the thiol or insufficient basicity. | Increase the equivalents of thiol and base. Consider using a more nucleophilic thiol like 1-dodecanethiol. |
| Steric hindrance. | Increase the reaction temperature and monitor for potential decomposition. | |
| Side Reactions | Degradation of the substrate under basic conditions. | Use a milder base like diisopropylethylamine (DIPEA) or screen different solvent systems. |
| Epimerization at a stereocenter adjacent to a carbonyl group. | Perform the reaction at a lower temperature and for a shorter duration. | |
| Odor of Thiophenol | Thiophenol has a strong, unpleasant odor. | Work in a well-ventilated fume hood. The use of a solid-supported thiol can mitigate this issue. An odorless method using homocysteine thiolactone has also been reported.[2] |
Data Presentation
The following table summarizes typical conditions for the removal of N-Boc and N-Nosyl protecting groups. The optimal conditions may vary depending on the specific substrate and the presence of other functional groups.
| Protecting Group | Reagent(s) | Solvent | Temperature (°C) | Typical Time | Reported Yield (%) |
| N-Boc | 20-50% TFA | DCM | 0 to RT | 1-4 h | >90 |
| 4 M HCl in Dioxane | Dioxane | RT | 1-4 h | >90 | |
| N-Nosyl | Thiophenol, K₂CO₃ | DMF | RT to 50 | 2-12 h | 70-95 |
| 1-Dodecanethiol, DBU | DMF | RT | 1-6 h | 70-90 | |
| PS-Thiophenol, Cs₂CO₃ | THF/DMF | RT to 80 | 1-24 h | 80-95 |
Mandatory Visualizations
The following diagrams illustrate logical workflows for troubleshooting common issues during the deprotection of N-Boc and N-Nosyl groups in the synthesis of this compound.
Caption: Troubleshooting workflow for N-Boc deprotection.
Caption: Decision tree for selecting an N-Nosyl deprotection method.
References
Technical Support Center: Characterization of Unexpected Byproducts in Complex Natural Product Synthesis
Disclaimer: Information regarding a compound specifically named "Coryximine" and its synthesis is not publicly available. This guide provides generalized troubleshooting advice applicable to the synthesis of complex natural products, using the well-studied ellagitannin, Corilagin, as a conceptual framework.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant, unexpected byproduct in our multi-step synthesis of a complex natural product. Where should we begin our investigation?
A1: The first step is to perform a thorough characterization of the byproduct. This involves isolating a pure sample of the byproduct, typically through chromatographic techniques like preparative HPLC or column chromatography. Once isolated, a battery of spectroscopic analyses should be conducted to elucidate its structure. This includes:
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To determine the chemical structure, connectivity, and stereochemistry of the molecule.
-
Mass Spectrometry (HRMS): To obtain an accurate molecular weight and elemental formula.
-
FTIR Spectroscopy: To identify key functional groups present in the byproduct.
-
UV-Vis Spectroscopy: To identify any chromophores within the molecule.
A comparison of this data with the spectroscopic data of the starting materials, intermediates, and the target molecule will provide crucial clues about the origin of the byproduct.
Q2: Our synthesis involves several protection/deprotection steps. How can we identify if these are the source of byproduct formation?
A2: Protection and deprotection steps are common sources of unexpected side reactions. To troubleshoot:
-
Monitor each step closely: Analyze the reaction mixture by TLC or LC-MS before and after each protection and deprotection step to check for the appearance of new spots or peaks.
-
Evaluate the stability of protecting groups: The chosen protecting groups may not be stable to all reaction conditions in the synthetic route. Consider if a particular reagent or condition could be prematurely cleaving or modifying a protecting group.
-
Incomplete reactions: Incomplete protection or deprotection can lead to a cascade of unintended reactions in subsequent steps. Ensure these reactions go to completion through careful monitoring and optimization.
Q3: We suspect a rearrangement reaction is occurring. What evidence should we look for?
A3: Rearrangements can be challenging to identify. Key indicators include:
-
Unexpected connectivity: The byproduct's NMR data may show correlations between protons and carbons that are inconsistent with the expected product's structure.
-
Isomeric relationship: The byproduct may have the same molecular formula as the intended product or a key intermediate, which can be confirmed by HRMS.
-
Plausible mechanistic pathway: Consider the reaction conditions and the structure of your intermediates to propose a chemically reasonable rearrangement mechanism (e.g., Wagner-Meerwein, pinacol, or Claisen rearrangement). Isotope labeling studies can be a powerful tool to confirm or refute a proposed rearrangement mechanism.
Troubleshooting Guides
Issue 1: An Unknown Impurity is Consistently Observed at ~10% Yield
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps | Analytical Approach |
| Side Reaction of a Reactive Intermediate | Isolate the byproduct and fully characterize its structure. Once the structure is known, propose a plausible side reaction mechanism. Modify reaction conditions (temperature, solvent, concentration, order of addition) to disfavor the side reaction. | HPLC, LC-MS, Preparative TLC/HPLC, NMR, HRMS |
| Contaminant in Starting Material or Reagent | Analyze all starting materials and reagents for purity using appropriate analytical techniques (e.g., NMR, GC-MS, HPLC). If a contaminant is identified, purify the material or source a higher-purity grade. | NMR, GC-MS, HPLC |
| Degradation of Product Under Reaction or Workup Conditions | Perform stability studies on the desired product under the reaction and workup conditions. If the product is degrading, consider milder reaction conditions, a shorter reaction time, or a modified workup procedure. | HPLC, LC-MS |
Issue 2: Multiple, Inseparable Byproducts are Formed
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps | Analytical Approach |
| Non-selective Reaction | Re-evaluate the selectivity of the reaction (regio-, chemo-, or stereoselectivity). Consider using a more selective reagent or catalyst. Changes in solvent or temperature can also significantly impact selectivity. | HPLC, Chiral HPLC, GC, NMR |
| Complex Reaction Cascade | The reaction may be proceeding through a complex cascade of intermediates and side reactions. Simplify the system by attempting to isolate and characterize key intermediates. This can provide insight into where the reaction is diverging. | In-situ reaction monitoring (e.g., ReactIR), LC-MS |
| Epimerization or Racemization | If the byproducts are suspected to be stereoisomers, analyze the product mixture using a chiral separation technique. Investigate the reaction mechanism for steps that could lead to the loss of stereochemical integrity (e.g., formation of an enolate or a carbocation). | Chiral HPLC, Chiral GC, Polarimetry |
Experimental Protocols
Protocol 1: General Procedure for Isolation and Characterization of an Unknown Byproduct
-
Isolation:
-
Concentrate the crude reaction mixture under reduced pressure.
-
Subject the residue to flash column chromatography on silica gel, using a solvent gradient determined by TLC analysis to separate the byproduct from the desired product and other impurities.
-
Alternatively, for less polar compounds or for higher purity, use preparative reverse-phase HPLC.
-
Collect fractions containing the purified byproduct and concentrate them.
-
-
Structure Elucidation:
-
High-Resolution Mass Spectrometry (HRMS): Dissolve a small sample of the isolated byproduct in a suitable solvent (e.g., methanol or acetonitrile) and analyze by ESI-HRMS to determine the accurate mass and elemental composition.
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the pure byproduct in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra to determine the complete chemical structure.
-
FTIR Spectroscopy: Acquire an FTIR spectrum of the pure byproduct (as a thin film, KBr pellet, or in solution) to identify characteristic functional groups.
-
Visualizations
Caption: Workflow for troubleshooting unexpected byproducts.
Caption: Potential origins of unexpected byproducts.
Validation & Comparative
A Comparative Guide to Modern Crystallographic Techniques for Synthetic Compounds like Coryximine
For researchers, scientists, and drug development professionals, determining the precise three-dimensional atomic structure of a synthetic molecule is a critical step in understanding its function and potential as a therapeutic agent. While single-crystal X-ray diffraction (scXRD) has long been the gold standard, obtaining suitable single crystals for novel synthetic compounds like Coryximine, a secophthalideisoquinoline alkaloid, can be a significant bottleneck. This guide provides an objective comparison of scXRD with powerful alternative techniques: three-dimensional electron diffraction (3DED) and crystal structure prediction (CSP), offering supporting data from studies on challenging pharmaceutical compounds.
The quest to elucidate the molecular architecture of novel compounds is driven by the fundamental principle that structure dictates function. For a synthetic molecule like this compound, a detailed 3D model is invaluable for understanding its stereochemistry, intermolecular interactions, and potential binding modes with biological targets. Although the total synthesis of this compound has been reported, to date, no public crystal structure is available. This highlights a common challenge in drug development where promising molecules are synthesized but are difficult to crystallize to the size and quality required for conventional scXRD.
This guide explores and compares the methodologies that can be employed to overcome these challenges, providing researchers with a toolkit for structural elucidation.
Quantitative Comparison of Crystallographic Methods
To illustrate the comparative performance of scXRD, 3DED, and CSP, we present data from a study on the former drug candidate compounds, MK-2022 and MK-8876. These examples demonstrate the remarkable agreement between the techniques and highlight the utility of 3DED and CSP when ideal single crystals are unavailable.
Table 1: Comparison of Unit Cell Parameters for MK-2022 [1][2]
| Parameter | scXRD | 3DED | CSP |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 10.32 | 10.45 | 10.28 |
| b (Å) | 12.08 | 12.11 | 12.05 |
| c (Å) | 14.83 | 14.79 | 14.91 |
| β (deg) | 108.9 | 109.3 | 108.7 |
| Volume (ų) | 1749 | 1764 | 1746 |
Table 2: Comparison of Unit Cell Parameters for MK-8876 [2]
| Parameter | scXRD | 3DED | CSP |
| Space Group | P-1 | P-1 | N/A* |
| a (Å) | 8.21 | 8.17 | - |
| b (Å) | 10.45 | 10.43 | - |
| c (Å) | 12.51 | 12.48 | - |
| α (deg) | 71.3 | 71.5 | - |
| β (deg) | 84.2 | 84.2 | - |
| γ (deg) | 70.8 | 70.9 | - |
| Volume (ų) | 956 | 948 | - |
*CSP did not successfully predict the experimental structure for MK-8876 in the initial screening.
Table 3: Structural Overlay Comparison (Root-Mean-Square Deviation) [1][2]
| Compound | Comparison | RMSD (Å) |
| MK-2022 | 3DED vs. scXRD | 0.0796 |
| CSP vs. scXRD | 0.035 | |
| MK-8876 | 3DED vs. scXRD | 0.0541 |
The data clearly show that 3DED can produce unit cell parameters and molecular structures in excellent agreement with scXRD, even from crystals that are orders of magnitude smaller.[2] Similarly, when successful, CSP can generate a structural model that is remarkably close to the experimentally determined one.
Experimental Protocols
A detailed understanding of the methodologies is crucial for selecting the appropriate technique.
Single-Crystal X-ray Diffraction (scXRD)
Single-crystal X-ray diffraction remains the definitive method for determining the atomic structure of small molecules when suitable crystals are available.
Methodology:
-
Crystallization: A purified sample of the compound is dissolved in a suitable solvent system. Through methods like slow evaporation, vapor diffusion, or cooling, the solution is brought to a state of supersaturation to encourage the growth of single crystals, ideally 0.1-0.5 mm in size.
-
Crystal Mounting: A high-quality single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Processing: The positions and intensities of the diffracted spots are integrated. These data are used to determine the unit cell dimensions and space group of the crystal.
-
Structure Solution and Refinement: The phases of the structure factors are determined using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, high-resolution structure.
Three-Dimensional Electron Diffraction (3DED)
3DED is a powerful technique for determining crystal structures from nanocrystals or microcrystals that are too small for scXRD.
Methodology:
-
Sample Preparation: A microcrystalline powder of the sample is dispersed onto a transmission electron microscopy (TEM) grid.
-
Data Collection: The grid is placed in a TEM. A suitable nanocrystal is identified, and a series of electron diffraction patterns are collected as the crystal is tilted at small, precise increments. This can be done using either stepwise rotation or continuous rotation of the sample stage.[3]
-
Data Processing: The collected diffraction patterns are processed to reconstruct the 3D reciprocal lattice of the crystal. Software packages like ADT3D, RED, or PETS are used to extract unit cell parameters and reflection intensities.[4]
-
Structure Solution and Refinement: The extracted intensities are then used with standard crystallographic software to solve and refine the crystal structure, similar to the process for scXRD data.
Crystal Structure Prediction (CSP)
CSP is a computational method that predicts the most likely crystal structures of a molecule based on its chemical diagram.
Methodology:
-
Conformational Analysis: The conformational space of the molecule is explored to identify low-energy gas-phase conformers.
-
Crystal Packing Generation: A large number of plausible crystal packing arrangements are generated for the low-energy conformers, sampling different space groups and unit cell dimensions.
-
Energy Minimization and Ranking: The lattice energy of each generated crystal structure is calculated and minimized using force fields or, for higher accuracy, quantum mechanical methods (like Density Functional Theory with dispersion corrections, DFT-D). The structures are then ranked by their relative energies.
-
Comparison with Experimental Data: The predicted low-energy structures are compared with experimental powder X-ray diffraction (PXRD) data to identify the structure that best matches the experimental pattern. The most promising candidates can then be subjected to further refinement.
Visualizing the Workflows
The following diagrams illustrate the experimental and logical workflows for these crystallographic techniques.
Caption: A comparison of workflows for determining the 3D structure of a small molecule.
Caption: The central role of 3D structure in the modern drug development pipeline.
Biological Context and Conclusion
This compound belongs to the Corynanthe alkaloids, a class of natural products known for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[5] The determination of the precise 3D structure of synthetic this compound and its analogues is a crucial first step in exploring these potential therapeutic applications. A high-resolution structure would enable researchers to perform computational docking studies, understand structure-activity relationships, and rationally design more potent and selective derivatives.
For synthetic compounds like this compound, where obtaining large single crystals for scXRD is a challenge, modern crystallographic techniques offer powerful solutions.
-
3D Electron Diffraction (3DED) is an excellent experimental alternative, capable of solving structures from microcrystalline powders with accuracy comparable to scXRD.
-
Crystal Structure Prediction (CSP) provides a purely computational route to generating reliable structural models, which can be validated with readily obtainable powder X-ray diffraction data.
By leveraging this toolbox of crystallographic methods, researchers and drug development professionals can significantly accelerate the structural elucidation of challenging but promising synthetic molecules, paving the way for the next generation of therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3D electron diffraction for structure determination of small‐molecule nanocrystals: A possible breakthrough for the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemistry and biological activities of corynanthe alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Chiral Resolution of Racemic Coryximine and Related Tetrahydroprotoberberine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, the efficient chiral resolution of racemic mixtures is a critical step in drug development. This guide provides a comparative overview of two primary methods for the chiral resolution of racemic Coryximine, a tetrahydroprotoberberine alkaloid. Due to the limited availability of specific experimental data for this compound, this guide draws upon established protocols and data for structurally analogous tetrahydroprotoberberine alkaloids, such as tetrahydropalmatine (THP) and tetrahydroberberine (THB).
Comparison of Chiral Resolution Methods
Two principal methods for the chiral resolution of racemic alkaloids are diastereomeric salt crystallization and chiral High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and disadvantages in terms of scalability, cost, and efficiency.
Quantitative Data Summary
The following table summarizes typical performance metrics for each resolution method based on data from analogous compounds.
| Method | Chiral Resolving Agent/Stationary Phase | Typical Yield | Typical Enantiomeric Excess (ee) | Key Considerations |
| Diastereomeric Salt Crystallization | (+)-O,O'-Dibenzoyl-D-tartaric acid | ~40-45% | >95% | Scalable, cost-effective for large quantities. Requires screening of resolving agents and solvents. The theoretical maximum yield is 50%. |
| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | >90% (for separated enantiomers) | >99% | High purity, suitable for analytical and preparative scales. Higher initial equipment and solvent cost. |
Experimental Methodologies
Detailed experimental protocols are essential for the successful implementation of chiral resolution techniques. The following sections provide generalized protocols for both diastereomeric salt crystallization and chiral HPLC, based on methods applied to similar alkaloids.
Method 1: Diastereomeric Salt Crystallization
This classical method involves the reaction of the racemic base (this compound) with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
Experimental Protocol:
-
Salt Formation:
-
Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Add 0.5 to 1.0 equivalents of a chiral resolving agent, such as (+)-O,O'-Dibenzoyl-D-tartaric acid, to the solution.
-
Heat the mixture gently to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Enantiomer Liberation:
-
Dissolve the collected diastereomeric salt in water.
-
Basify the solution with an aqueous base (e.g., sodium hydroxide) to deprotonate the alkaloid.
-
Extract the free base of the desired enantiomer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.
-
-
Purity Analysis:
-
Determine the enantiomeric excess of the product using chiral HPLC.
-
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC utilizes a chiral stationary phase (CSP) to directly separate the enantiomers of a racemic mixture. This method is highly effective for achieving high levels of enantiomeric purity.
Experimental Protocol:
-
System Preparation:
-
Column: A polysaccharide-based chiral column, such as one packed with cellulose tris(3,5-dimethylphenylcarbamate), is often effective for this class of alkaloids.
-
Mobile Phase: A polar organic mobile phase, typically methanol or a mixture of hexane and isopropanol with a basic additive like diethylamine (DEA), is commonly used.
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 1.0 mL/min for a 4.6 mm internal diameter column).
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance.
-
-
Sample Preparation:
-
Dissolve the racemic this compound in the mobile phase or a compatible solvent at a known concentration.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Chromatographic Separation:
-
Inject the sample onto the chiral column.
-
Elute the enantiomers isocratically. The two enantiomers will have different retention times, allowing for their separation and collection.
-
-
Fraction Collection and Analysis:
-
Collect the fractions corresponding to each enantiomer peak.
-
The enantiomeric purity of each collected fraction can be confirmed by re-injecting a small aliquot into the chiral HPLC system.
-
Visualizing the Workflows
The following diagrams illustrate the logical flow of each experimental protocol.
A Researcher's Guide to Computational Structural Analysis of Coryximine
Introduction
Computational chemistry has emerged as a powerful tool in the structural elucidation and analysis of natural products. For a complex molecule like Coryximine, computational methods can provide valuable insights into its three-dimensional structure, conformational flexibility, and spectroscopic properties. This guide provides a comparative overview of computational approaches that could be applied to study the structure of this compound, alongside the necessary experimental data for validation. Although specific computational studies on this compound are not available in the current literature, this guide outlines a general workflow and methodologies based on established practices in the field of natural product chemistry.
General Workflow for Computational Structure Elucidation
A typical computational workflow for determining the structure of a natural product like this compound involves a synergistic approach, integrating experimental data with theoretical calculations. The process generally begins with the isolation and initial characterization of the compound using spectroscopic techniques. These experimental data then serve as a basis for building computational models and refining the predicted structures.
A Comparative Guide to Catalytic Systems for the Synthesis of Coryximine Analogs
For Researchers, Scientists, and Drug Development Professionals
Comparison of Potential Catalytic Systems
The construction of the core structure of Coryximine and its analogs can be approached through various catalytic methods. The choice of catalyst is crucial for achieving high yield, selectivity, and overall efficiency. Below is a summary of potential catalytic systems based on the synthesis of related alkaloids.
| Catalytic System | Key Transformation | Typical Catalyst/Reagents | Advantages | Potential Limitations |
| Palladium(0)-Catalyzed Carbonylation | Intramolecular carbonylation to form the phthalide ring | Pd(OAc)₂, PPh₃, CO gas | Good to excellent yields for phthalide formation; Tolerant of various functional groups. | Requires handling of toxic CO gas; Catalyst can be sensitive to air and moisture. |
| Pictet-Spengler Reaction | Cyclization to form the tetrahydroisoquinoline core | Brønsted or Lewis acids (e.g., TFA, HCl); Heterogeneous catalysts (e.g., Mg-Al mixed oxides) | Well-established and widely used; Can be performed under mild conditions; Heterogeneous catalysts offer easier work-up and catalyst recycling. | May require strongly acidic conditions which can be incompatible with sensitive functional groups; Regioselectivity can be an issue with unsymmetrical precursors. |
| Organometallic Catalysis | Asymmetric addition to a carbonyl group | Chiral dipole-stabilized organolithium or organozinc reagents | High stereoselectivity for the synthesis of chiral alkaloids. | Often requires stoichiometric amounts of the organometallic reagent; Can be sensitive to functional groups. |
| Organocatalysis | Various C-C and C-N bond formations | Proline and its derivatives; Chiral phosphoric acids | Metal-free, avoiding potential metal contamination of the final product; Often proceeds with high enantioselectivity. | Catalyst loading can be higher compared to metal catalysts; Substrate scope may be limited. |
Experimental Protocols for Key Reactions
The following are generalized experimental protocols for key synthetic steps that could be adapted for the synthesis of this compound precursors, based on literature procedures for analogous compounds.
Protocol 1: Palladium(0)-Catalyzed Intramolecular Carbonylation
This protocol describes the formation of the phthalide ring system via a palladium-catalyzed carbonylation of a bromo-substituted precursor.
Materials:
-
2-(2-Bromo-3,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline (1.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.1 eq)
-
Triphenylphosphine (PPh₃, 0.4 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Toluene (anhydrous)
-
Carbon Monoxide (CO) gas balloon
Procedure:
-
To a dried flask under an inert atmosphere, add the bromo-substituted isoquinoline precursor, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Add anhydrous toluene to the flask.
-
Evacuate and backfill the flask with carbon monoxide gas from a balloon three times.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired phthalideisoquinoline alkaloid.
Protocol 2: Heterogeneously Catalyzed Pictet-Spengler Reaction
This protocol outlines the synthesis of a tetrahydroisoquinoline core using a solid acid catalyst.
Materials:
-
A suitable phenethylamine precursor (1.0 eq)
-
An appropriate aldehyde or ketone (1.1 eq)
-
Mg-Al mixed oxide catalyst (10 wt%)
-
Dichloromethane (DCM) or Toluene
Procedure:
-
To a round-bottom flask, add the phenethylamine precursor, the aldehyde or ketone, and the Mg-Al mixed oxide catalyst.
-
Add the solvent (DCM or Toluene) to the flask.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux).
-
Monitor the reaction by TLC.
-
After the reaction is complete, filter off the solid catalyst.
-
Wash the catalyst with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to yield the tetrahydroisoquinoline product.
Visualizing the Catalytic Pathways
To better understand the reaction mechanisms and experimental designs, the following diagrams illustrate key processes in the synthesis of this compound analogs.
Caption: A simplified catalytic cycle for Palladium(0)-catalyzed carbonylation.
Caption: A general workflow for catalyst screening and reaction optimization.
Caption: A decision tree for selecting a suitable catalytic system.
Safety Operating Guide
Proper Disposal Procedures for Chemical Compounds in a Laboratory Setting
Attention: The chemical name "Coryximine" does not correspond to a recognized compound in standard chemical databases. As such, a specific Safety Data Sheet (SDS) or established disposal protocol for this substance is unavailable. The following information is provided for similarly named, but distinct, chemical compounds: Corynoxine and Corypalmine. It is critical to verify the exact identity of your compound and consult the manufacturer-provided SDS before handling or disposal.
Safe and responsible disposal of laboratory chemicals is paramount to ensuring personnel safety and environmental protection. Disposal procedures are dictated by the specific physical, chemical, and toxicological properties of a substance, which are detailed in its SDS.
Disposal Protocols for Related Compounds
For researchers working with compounds that may have been mistaken for "this compound," we provide the disposal guidelines for Corynoxine and Corypalmine based on their respective safety data.
Corynoxine (hydrochloride)
Corynoxine is classified as acutely toxic if swallowed.[1] Disposal must be handled with care to avoid ingestion and environmental contamination.
Experimental Protocol for Disposal:
-
Waste Collection:
-
Collect waste Corynoxine (hydrochloride) and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled hazardous waste container.
-
The container must be made of a compatible material, kept securely closed, and stored in a designated, controlled area.
-
-
Labeling:
-
Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Corynoxine (hydrochloride)"
-
Associated hazards (e.g., "Acutely Toxic")
-
Accumulation start date.
-
-
-
Disposal Pathway:
-
Dispose of the contents and the container in accordance with all local, regional, national, and international regulations.[1]
-
This typically involves transfer to an approved waste disposal plant or arranging a pickup with a licensed hazardous waste contractor.[2]
-
Do not dispose of Corynoxine with household garbage or allow it to enter the sewage system.
-
Corypalmine
Corypalmine is classified as a skin and eye irritant and may cause respiratory irritation.[3] While less acutely toxic than Corynoxine, it still requires controlled disposal.
Experimental Protocol for Disposal:
-
Waste Collection:
-
Collect waste Corypalmine and contaminated labware in a designated hazardous waste container.
-
Ensure the container is appropriate for solid waste and is kept sealed when not in use.
-
-
Labeling:
-
Label the container clearly as "Hazardous Waste" and specify the contents as "Corypalmine."
-
List the known hazards (e.g., "Skin/Eye Irritant").
-
-
Disposal Pathway:
-
Disposal must be made according to official regulations.[2]
-
The compound must not be disposed of with household garbage.[2]
-
Do not allow the product to reach the sewage system or enter ground water, as it is considered slightly hazardous for water.[2]
-
Engage a certified hazardous waste management service for final disposal.
-
Summary of Hazard and Disposal Data
| Property | Corynoxine (hydrochloride) | Corypalmine | General Guidance |
| Primary Hazards | Fatal if swallowed (Acute Toxicity - Oral 2)[1] | Causes skin and serious eye irritation; may cause respiratory irritation[3] | Always consult the SDS for the specific chemical. |
| EPA Waste Code | Likely P-listed or U-listed waste due to acute toxicity. | Not explicitly listed, but would be a characteristic hazardous waste if it meets ignitability, corrosivity, reactivity, or toxicity criteria.[4][5] | Determined by characteristics (D-codes) or specific listings (F, K, P, U codes).[4][5] |
| Disposal Method | Incineration at an approved biomedical waste disposal site. | Must not be disposed of with household garbage; disposal according to official regulations.[2] | Use a licensed hazardous waste disposal company. |
| Sewer Disposal | Prohibited. | Prohibited. Do not allow to enter sewers, ground water, or water courses.[2] | Prohibited for most laboratory chemicals to prevent environmental contamination.[1] |
| Container | Labeled, sealed, and compatible hazardous waste container. | Labeled, sealed, and compatible hazardous waste container. | Use original container when possible or a designated, clearly labeled waste carboy/pail.[6] |
General Laboratory Chemical Disposal Workflow
The following diagram illustrates a standard workflow for the safe disposal of chemical waste in a research environment. This process ensures regulatory compliance and minimizes risks.
Caption: Workflow for proper chemical waste management in a lab.
This structured approach, beginning with proper identification and ending with certified disposal, is essential for maintaining a safe and compliant research environment. Always prioritize safety and consult your institution's Environmental Health & Safety (EH&S) department for specific guidance.
References
- 1. health.qld.gov.au [health.qld.gov.au]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. epa.gov [epa.gov]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Researchers: A Guide to Personal Protective Equipment for Handling Coryximine
For immediate implementation, researchers, scientists, and drug development professionals handling Coryximine must adopt stringent safety protocols due to the current lack of specific toxicological data. The absence of established Occupational Exposure Limits (OELs) necessitates treating this compound as a potent, hazardous compound. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the well-being of all personnel.
As a novel natural product, a definitive Safety Data Sheet (SDS) with quantitative exposure limits for this compound is not yet publicly available. This compound is identified as an isoquinoline alkaloid with the CAS number 127460-61-1, isolated from plants of the Corydalis and Hypecoum genera.[1][2][3][4][5][6][7][8] In the absence of specific toxicity data, a risk management strategy known as "control banding" is the recommended approach. Control banding is a method that matches control measures to a "band" of hazards, which is particularly useful when handling new or uncharacterized substances.[9][10][11][12][13]
Control Banding Approach for this compound
Given that this compound is an alkaloid with potential biological activity, and in the absence of contrary data, it should be placed in a high-potency hazard band. This dictates the use of comprehensive control measures to minimize exposure. The following table summarizes the recommended control banding strategy for handling this compound.
| Hazard Control Band | Assigned Band for this compound | Required Control Measures |
| Exposure Potential | High | Work with small quantities only. |
| Engineering Controls | High | Use of a certified chemical fume hood or a containment glove box/isolator is mandatory. |
| Personal Protective Equipment (PPE) | High | Full PPE ensemble as detailed below is required at all times. |
| Administrative Controls | High | Restricted access to authorized personnel only; specialized training required. |
| Decontamination & Disposal | High | Follow specific procedures for potent compound decontamination and waste disposal. |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent skin, eye, and respiratory exposure. The following PPE must be worn at all times when handling this compound in any form (solid or in solution).
-
Gloves: Double-gloving with nitrile gloves is required. The outer glove should be changed immediately upon contamination or every two hours.
-
Eye Protection: Chemical splash goggles and a face shield are necessary to protect the eyes and face from splashes and aerosols.
-
Lab Coat: A disposable, solid-front, back-closing gown is required. This should be worn over standard laboratory clothing and disposed of after each use or at the end of the day.
-
Respiratory Protection: A NIOSH-approved respirator with a particulate filter (N100, P100, or equivalent) is required when handling the solid compound. For solutions, a respirator with an organic vapor cartridge and a particulate pre-filter is recommended.
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical for minimizing the risk of exposure during the handling of this compound.
1. Preparation:
-
Designate a specific area within a laboratory for handling this compound.
-
Ensure all necessary PPE, engineering controls (fume hood, glove box), and disposal containers are readily available and in good working order.
-
Prepare all solutions and equipment within the designated containment area.
2. Handling:
-
All manipulations of solid this compound must be performed within a certified chemical fume hood or a containment glove box.
-
When weighing the solid, use a balance with a draft shield or conduct the operation within a containment enclosure.
-
Handle all solutions of this compound within a chemical fume hood.
3. Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with this compound. A suitable decontamination solution should be validated for effectiveness.
-
Remove PPE in a designated area, avoiding cross-contamination. Dispose of disposable PPE as hazardous waste.
Disposal Plan
All waste generated from the handling of this compound is to be considered hazardous.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, bench paper, and used vials, must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a labeled, sealed hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous waste.
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: Evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection, and clean the spill according to established laboratory procedures for potent compounds. Report the spill to the appropriate safety personnel.
Visualizing the Safe Handling Workflow
The following diagram illustrates the decision-making and operational workflow for safely handling this compound, a compound with unknown toxicological data.
Caption: Workflow for this compound Safety Protocol.
References
- 1. targetmol.cn [targetmol.cn]
- 2. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocrick.com [biocrick.com]
- 4. CAS号:127460-61-1-Coryximine - this compound-科华智慧 [kehuaai.com]
- 5. 127460-61-1|this compound|BLD Pharm [bldpharm.com]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. ujpronline.com [ujpronline.com]
- 8. Chemical Study on the Alkaloids of Corydalis hsuchowensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CCOHS: Control Banding [ccohs.ca]
- 10. Control Banding as a Risk Assessing Tool | Lab Manager [labmanager.com]
- 11. Control banding - Wikipedia [en.wikipedia.org]
- 12. Control Banding in the Laboratory – ACS Chemical Health and Safety Division [dchas.org]
- 13. Control Banding Handout | Environment, Health and Safety [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
